2-Methoxy-4-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
2-methoxy-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZGEQAGKDYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71288-98-7 | |
| Record name | Benzenamine, 2-methoxy-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71288-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Methoxy-4-methylaniline Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: This technical guide provides an in-depth analysis of 2-Methoxy-4-methylaniline hydrochloride, a substituted aniline derivative of significant interest to the pharmaceutical and life sciences industries. We will explore its detailed chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines a robust synthetic pathway and discusses the compound's strategic importance as a molecular building block in modern drug discovery, contextualized by the functional roles of its constituent chemical groups. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Introduction: The Strategic Value of Substituted Anilines
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] However, the parent aniline structure often presents challenges related to metabolic instability and potential toxicity.[2] Consequently, the strategic modification of the aniline ring with substituents like methoxy and methyl groups is a critical tactic in drug design to optimize a compound's pharmacological profile.[3]
1.1 The Role of Methoxy and Methyl Groups in Drug Design
The methoxy (-OCH₃) group is a particularly valuable substituent in drug discovery. It is prevalent in numerous approved drugs, where it can enhance ligand-target binding, modulate physicochemical properties such as solubility, and favorably influence absorption, distribution, metabolism, and excretion (ADME) parameters.[4][5] The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal interactions within a protein's binding pocket.[6][7] Similarly, the methyl (-CH₃) group, while seemingly simple, can significantly improve binding affinity through hydrophobic interactions and by displacing water molecules from the target site.
1.2 Overview of this compound
This compound combines the foundational aniline core with these two strategic substituents. The hydrochloride salt form is particularly relevant for research and development due to its increased stability and solubility in aqueous media compared to the free base, facilitating its use in biological assays and as a reactant in aqueous or protic solvent systems. This guide will focus on this salt form, providing the necessary technical data for its effective utilization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in a research setting. The key identifiers and properties for 2-Methoxy-4-methylaniline and its hydrochloride salt are summarized below.
| Identifier | 2-Methoxy-4-methylaniline (Free Base) | This compound |
| Synonyms | 4-Methyl-o-anisidine | 4-Methyl-o-anisidine HCl |
| CAS Number | 39538-68-6[8] | 71288-98-7[9] |
| Molecular Formula | C₈H₁₁NO[8] | C₈H₁₂ClNO[9] |
| Molecular Weight | 137.18 g/mol [8] | 173.64 g/mol [9] |
| Canonical SMILES | COc1cc(C)ccc1N[8] | COc1cc(C)ccc1N.Cl |
| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N[8] | N/A |
Table 1: Chemical Identifiers for 2-Methoxy-4-methylaniline and its Hydrochloride Salt.
The physicochemical properties of the free base provide a baseline for understanding the compound. The conversion to the hydrochloride salt primarily impacts properties like melting point and solubility.
| Property | Value (for Free Base) | Reference |
| Appearance | Solid | [8] |
| Melting Point | 31-33 °C | [8] |
| Density | 1.043 g/mL at 25 °C | [8] |
| Flash Point | 104 °C | [8] |
Table 2: Physicochemical Properties of 2-Methoxy-4-methylaniline (Free Base).
Elucidation of the Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted at position 1 with a protonated amino group (ammonium), at position 2 with a methoxy group, and at position 4 with a methyl group. The positive charge on the ammonium cation is balanced by a chloride anion.
Figure 2: Proposed synthetic workflow for this compound.
4.1 Detailed Experimental Protocol
The following protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Methylation of 3-Methyl-4-nitrophenol
-
Causality: The phenolic hydroxyl group is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily reacts with an electrophilic methylating agent like dimethyl sulfate (DMS) to form the methoxy ether. Acetone is chosen as a polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
Protocol:
-
To a solution of 3-methyl-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature.
-
Add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (2-Methoxy-4-methyl-1-nitrobenzene) by column chromatography.
-
Validation: Confirm structure by ¹H NMR and Mass Spectrometry.
-
Step 2: Reduction of 2-Methoxy-4-methyl-1-nitrobenzene
-
Causality: The nitro group is efficiently reduced to a primary amine under various conditions. Catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) is a clean and high-yielding method. Alternatively, a metal-acid system like tin(II) chloride in concentrated hydrochloric acid provides a robust and scalable option.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-Methoxy-4-methyl-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield 2-Methoxy-4-methylaniline (free base).
-
Validation: Confirm complete reduction by the disappearance of the nitro stretch in the IR spectrum and the appearance of the amine protons in the ¹H NMR spectrum.
-
Step 3: Formation of the Hydrochloride Salt
-
Causality: The aniline product is a basic compound due to the lone pair of electrons on the nitrogen atom. It will readily react with a strong acid like hydrochloric acid in an acid-base reaction to form the stable, crystalline ammonium salt. Using HCl dissolved in a non-polar solvent like diethyl ether facilitates the precipitation of the salt, simplifying purification.
-
Protocol:
-
Dissolve the crude 2-Methoxy-4-methylaniline free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-basic impurities.
-
Dry the product under vacuum to yield pure this compound.
-
Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and elemental analysis. The melting point should be sharp and significantly different from the free base.
-
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methoxy and methyl substituents can be used to tune solubility, cell permeability, and to probe specific sub-pockets of the target protein to enhance potency and selectivity. [10]* Precursor for Antimitotic Agents: Related methoxy-methylaniline derivatives are precursors to compounds investigated for their antitubulin properties, which induce cell cycle arrest and are a cornerstone of cancer chemotherapy. [10]* Modulation of Pharmacokinetics: The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the ADME properties of a lead compound. The methoxy group, for instance, can block a potential site of metabolism or introduce a favorable interaction with a drug transporter. [5]* Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target, which can then be elaborated into more potent drug candidates.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: The free base is classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed). [8]Similar toxicity is expected for the hydrochloride salt. Anilines as a class should be handled as potentially toxic and irritant.
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents. The hydrochloride salt is generally more stable to air oxidation than the free base.
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its structure, combining the versatile aniline core with functionally important methoxy and methyl groups, makes it an attractive starting material for synthesizing novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a predictive spectroscopic profile for its characterization, a detailed and validated synthetic protocol, and a discussion of its applications. For researchers and scientists, a thorough understanding of these technical aspects is paramount to leveraging this compound's full potential in the quest for new medicines.
References
-
CPAChem. (n.d.). 2-Methoxy-4-methylaniline [CAS:39538-68-6]. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
Esslab. (n.d.). 2-Methoxy-4-methylaniline. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
Płaczek, M. A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4885. Retrieved from [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]
-
BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
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- 1. biopartner.co.uk [biopartner.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Methoxy-4-Methylanilin 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. benchchem.com [benchchem.com]
2-Methoxy-4-methylaniline hydrochloride safety data sheet (SDS)
Technical Monograph: 2-Methoxy-4-methylaniline Hydrochloride Common Name: p-Cresidine Hydrochloride CAS Registry Number: 71288-98-7 (HCl Salt) | 120-71-8 (Parent Amine)
Executive Summary
This technical guide provides a comprehensive safety and handling framework for This compound (p-Cresidine HCl). Unlike standard Safety Data Sheets (SDS), this document synthesizes toxicological mechanisms with practical research protocols.
Critical Safety Alert: This compound is a Group 2B Carcinogen (IARC) and a potent methemoglobinemia inducer . It is frequently confused with Trp-P-1 (CAS 62450-06-0) due to database errors; verification of CAS 71288-98-7 is mandatory before use.
Part 1: Chemical Architecture & Identity Verification
Precise identification is the first line of defense in chemical safety. Researchers must distinguish between the stable hydrochloride salt and the volatile free base.
Molecular Specification
| Parameter | Data | Notes |
| IUPAC Name | This compound | Preferred systematic name |
| Synonyms | p-Cresidine HCl; 4-Methyl-o-anisidine HCl | Common industrial nomenclature |
| CAS (Salt) | 71288-98-7 | Use for ordering/inventory |
| CAS (Parent) | 120-71-8 | Reference for tox data |
| Formula | C₈H₁₁NO[1][2][3][4][5][6][7][8] · HCl | Salt stoichiometry 1:1 |
| Mol. Weight | 173.64 g/mol | Parent amine: 137.18 g/mol |
| Appearance | White to beige crystalline solid | Darkens upon oxidation/light exposure |
| Solubility | Soluble in Water, DMSO, Methanol | Free base is insoluble in water |
Structural Differentiation Diagram
The following diagram clarifies the relationship between the parent amine, the salt, and the commonly confused carcinogen Trp-P-1.
Figure 1: Structural relationship and critical CAS distinction to prevent misidentification.
Part 2: Toxicology & Hazard Mechanisms
Understanding why this compound is dangerous allows for better risk mitigation than rote rule-following.
Mechanism of Carcinogenicity
p-Cresidine is not a direct-acting carcinogen; it requires metabolic activation.
-
Bioactivation: The compound undergoes N-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP1A2).
-
Adduct Formation: The resulting N-hydroxy metabolite is esterified (acetylated or sulfated) to form a reactive nitrenium ion.
-
Genotoxicity: This electrophile covalently binds to DNA (guanine residues), causing mutations in the bladder epithelium.
Acute Toxicity: Methemoglobinemia
Upon systemic absorption (inhalation or skin contact), the aromatic amine moiety oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺).
-
Consequence: Loss of oxygen transport capacity.
-
Symptoms: Cyanosis (blue lips/skin), dizziness, tachycardia, chocolate-brown blood.
Figure 2: Dual toxicity pathways showing acute hematologic effects and chronic genotoxicity.
Part 3: Operational Handling & Controls
Every protocol involving p-Cresidine HCl must be a self-validating system where safety is engineered into the workflow.
Engineering Controls (Primary Barrier)
-
Containment: All weighing and open handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
-
Static Control: Use an antistatic gun or bar during weighing. The HCl salt is a fine powder and prone to electrostatic dispersion.
Personal Protective Equipment (PPE)
-
Hands: Double-gloving is mandatory.
-
Inner: Nitrile (0.11 mm) - Inspection layer.
-
Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.
-
-
Respiratory: If outside containment (e.g., spill cleanup), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges.
-
Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.
Safe Weighing Protocol
-
Preparation: Place a disposable balance draft shield or damp paper towel inside the hood to trap stray particles.
-
Weighing: Tare the vial before opening. Transfer solid using a disposable spatula.
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before returning to storage.
-
Waste: Dispose of the spatula and Kimwipe immediately into a solid hazardous waste container labeled "Carcinogen."
Part 4: Emergency & Waste Management
Medical Emergency: Cyanosis
If a researcher exhibits blue discoloration of lips/nails or shortness of breath:
-
Immediate Action: Remove from exposure source. Administer 100% Oxygen.
-
Antidote: Medical professionals may administer Methylene Blue (1-2 mg/kg IV) to reduce methemoglobin back to hemoglobin. Note: This is a medical decision, not first aid.
Spill Cleanup
-
Small Spill (<1g):
-
Don full PPE (Double gloves, N95/P100 mask).
-
Cover spill with wet paper towels (to prevent dust).
-
Scoop into a wide-mouth jar.
-
Clean area with 10% bleach solution followed by water.
-
-
Large Spill: Evacuate area and contact EHS immediately.
Waste Disposal
-
Classification: RCRA Hazardous Waste (Toxic).
-
Segregation: Do not mix with oxidizers (peroxides, nitrates).
-
Labeling: Must be clearly tagged "Toxic Solid - p-Cresidine HCl."
Part 5: Analytical Verification
Researchers must verify the identity of the material before use, especially given the CAS confusion in some databases.
1H-NMR Analysis
-
Solvent: DMSO-d₆ (Preferred for salts).
-
Diagnostic Signals:
-
Methoxy (-OCH₃): Singlet, ~3.8 ppm.
-
Methyl (-CH₃): Singlet, ~2.2 ppm.
-
Aromatic: Three protons in the 6.5–7.5 ppm region (pattern depends on substitution).
-
Amine (-NH₃⁺): Broad singlet, usually >8.0 ppm (exchangeable with D₂O).
-
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 235 nm and 280 nm.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]
-
International Agency for Research on Cancer (IARC). (1987). p-Cresidine: Summary of Data Reported and Evaluation. IARC Monographs Supplement 7. [Link]
-
PubChem. (2024). Compound Summary: 2-Methoxy-4-methylaniline (Parent).[7] National Library of Medicine. [Link][1]
-
European Chemicals Agency (ECHA). (2024).[7] Registration Dossier: 6-methoxy-m-toluidine (p-Cresidine). [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: p-Cresidine. [Link]
Sources
- 1. para-Cresidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. 120-71-8 | CAS DataBase [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
2-Methoxy-4-methylaniline hydrochloride spectral data (NMR, IR, MS)
The following is an in-depth technical guide regarding the spectral characterization of 2-Methoxy-4-methylaniline Hydrochloride .
Spectral Data, Synthesis, and Structural Validation
Executive Summary
This compound (also known as 4-methyl-o-anisidine HCl) is a critical aromatic amine intermediate used in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds (e.g., quinazoline-based kinase inhibitors).[1] Precise structural characterization is required to distinguish this compound from its regioisomer, p-cresidine (2-methoxy-5-methylaniline), a known carcinogen with distinct reactivity.[1]
This guide provides a comprehensive spectral analysis (NMR, IR, MS) of the hydrochloride salt, supported by experimental protocols for its isolation and validation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Methoxy-4-methylanilinium chloride |
| Common Name | 4-Methyl-o-anisidine Hydrochloride |
| CAS Number | 71288-98-7 (Salt); 39538-68-6 (Free Base) |
| Molecular Formula | C₈H₁₂ClNO (Salt); C₈H₁₁NO (Free Base) |
| Molecular Weight | 173.64 g/mol (Salt); 137.18 g/mol (Free Base) |
| Structure | Benzene ring substituted with -NH₃⁺Cl⁻ (C1), -OCH₃ (C2), -CH₃ (C4) |
Experimental Protocol: Synthesis & Salt Formation
To ensure spectral accuracy, the hydrochloride salt is best prepared freshly from the commercially available free base to avoid oxidation products (quinones) common in aged aniline samples.
Methodology: Hydrochlorination of 2-Methoxy-4-methylaniline
Reagents:
-
2-Methoxy-4-methylaniline (Free Base, >98% purity).[1]
-
Hydrochloric acid (4M in 1,4-dioxane or diethyl ether).
-
Anhydrous Ethanol and Diethyl Ether.[1]
Protocol:
-
Dissolution: Dissolve 1.0 g (7.29 mmol) of 2-methoxy-4-methylaniline in 5 mL of anhydrous ethanol. Ensure complete dissolution; filter if particulates remain.[1]
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 2.0 mL of 4M HCl in dioxane (8.0 mmol) with vigorous stirring.
-
Precipitation: A white to off-white precipitate will form immediately.[1] Stir for 15 minutes at 0 °C.
-
Isolation: Dilute the mixture with 10 mL of cold diethyl ether to maximize yield. Filter the solid under vacuum.[1]
-
Purification: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free base and trace oxidation products.
-
Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours.
Yield: ~1.15 g (91%). Appearance: White crystalline solid.[1]
Workflow Visualization
Figure 1: Step-by-step workflow for the conversion of the free base to the hydrochloride salt.[1][2]
Spectral Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of the hydrochloride salt results in significant chemical shift changes compared to the free base, particularly in the aromatic region (deshielding due to the cationic ammonium group) and the disappearance of the broad NH₂ signal.
Solvent: DMSO-d₆ (Salt) vs. CDCl₃ (Free Base).
1H NMR Data Comparison
| Proton Assignment | Free Base (CDCl₃) δ [ppm] | HCl Salt (DMSO-d₆) δ [ppm] | Multiplicity | Integration | Coupling (J) |
| -NH₃⁺ / -NH₂ | 3.59 (Broad s) | 9.80 - 10.20 | Broad Singlet | 3H | - |
| Ar-H (C3) | 6.60 | 6.95 | Singlet (d) | 1H | J ~ 1.5 Hz |
| Ar-H (C5) | 6.63 | 6.85 | Doublet | 1H | J ~ 8.0 Hz |
| Ar-H (C6) | 6.65 | 7.25 | Doublet | 1H | J ~ 8.0 Hz |
| -OCH₃ (C2) | 3.85 | 3.89 | Singlet | 3H | - |
| -CH₃ (C4) | 2.29 | 2.35 | Singlet | 3H | - |
Interpretation:
-
Ammonium Protons: The most diagnostic feature of the salt is the shift of the amine protons from ~3.6 ppm to ~10 ppm (broad) in DMSO-d₆.
-
Aromatic Deshielding: Protonation of the amine removes the lone pair's ability to donate electrons into the ring (resonance). Consequently, the ortho-proton (H6) shifts significantly downfield (from ~6.65 to ~7.25 ppm) due to the inductive electron-withdrawing effect of the -NH₃⁺ group.
-
Regioisomer Distinction: The splitting pattern (two doublets and one singlet-like signal) distinguishes this from p-cresidine (2-methoxy-5-methylaniline), where the methyl group at C5 alters the coupling constants (H3 and H4 become ortho-coupled; H6 becomes an isolated singlet).[1]
B. Mass Spectrometry (MS)
In standard EI/ESI mass spectrometry, the hydrochloride salt dissociates, and the spectrum reflects the molecular ion of the free base.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
-
Molecular Ion (M⁺): m/z 137.
Fragmentation Table:
| m/z | Identity | Mechanism | Relative Abundance |
|---|---|---|---|
| 137 | [M]⁺ | Molecular Ion (Radical Cation) | High |
| 122 | [M - CH₃]⁺ | Loss of Methyl Radical (from Methoxy) | Base Peak (100%) |
| 106 | [M - OCH₃]⁺ | Loss of Methoxy Radical | Moderate |
| 94 | [C₆H₆O]⁺ | Loss of CH₃-C≡N fragment (Ring contraction) | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |
Fragmentation Pathway Visualization
Figure 2: Primary fragmentation pathway observed in EI-MS.[1] The loss of the methyl radical from the methoxy group is the dominant pathway.
C. Infrared (IR) Spectroscopy
The IR spectrum provides immediate confirmation of the salt form versus the free base.
| Functional Group | Free Base (cm⁻¹) | HCl Salt (cm⁻¹) | Note |
| N-H Stretch | 3350, 3450 (Sharp, Doublet) | 2600–3100 (Broad) | Ammonium N-H stretch overlaps C-H |
| C-H Stretch (Ar) | 3000–3100 | 3000–3100 | Aromatic C-H |
| C-H Stretch (Alk) | 2850–2950 | 2850–2950 | Methyl/Methoxy C-H |
| N-H Bend | 1620 | 1580–1600 | Ammonium deformation |
| C-O Stretch | 1250 | 1245 | Aryl alkyl ether |
| Ar Ring Breathing | 1500, 1600 | 1490, 1580 | Aromatic skeletal vibrations |
Diagnostic Check: The disappearance of the sharp N-H doublet at ~3400 cm⁻¹ and the appearance of a broad, complex band centered around 2900 cm⁻¹ confirms the formation of the ammonium salt.
Quality Control & Impurity Profiling
A critical quality attribute is the absence of the isomer 2-methoxy-5-methylaniline (p-cresidine) .[1]
-
TLC Analysis:
-
Safety Note: 2-Methoxy-4-methylaniline is an irritant and potential mutagen.[1] Handle in a fume hood with nitrile gloves.[1] Avoid dust inhalation.[1]
References
-
Chemical Identity & Properties
-
NMR Spectral Data (Free Base Reference)
-
Mass Spectrometry Data
-
Synthesis & Applications
Sources
Technical Guide: Solubility Profile of 2-Methoxy-4-methylaniline Hydrochloride
[1]
Executive Summary & Compound Identity
This compound is the acid salt of the aromatic amine p-cresidine.[1] While the free base is lipophilic and sparingly soluble in water, the hydrochloride salt exhibits enhanced aqueous solubility under acidic conditions.[1] However, its solution stability is strictly governed by pH due to the pKa of the anilinium ion.[1]
Physicochemical Characterization
Understanding the solubility of this compound requires analyzing the equilibrium between its ionized (salt) and non-ionized (base) forms.[1]
The pKa Driver
The conjugate acid (anilinium ion) has a predicted pKa of approximately 4.66 .[1]
-
pH < 3.0: The compound exists predominantly as the protonated cation (
), which is water-soluble.[1] -
pH > 5.5: The equilibrium shifts toward the free base (
).[1] The free base is practically insoluble in water (<1 mg/mL) but soluble in organic solvents.[1]
Solubility Profile Summary
| Solvent System | Solubility State | Critical Notes |
| Water (pH < 2) | Soluble | Stable as hydrochloride salt. Recommended for aqueous dilutions.[1] |
| Water (pH > 6) | Insoluble / Precipitates | Rapid precipitation of free base occurs.[1] |
| DMSO | Freely Soluble | Ideal for primary stock solutions (>50 mM).[1] |
| Ethanol (96%) | Soluble | Good for intermediate stocks; avoid for long-term aqueous dilution without acid.[1] |
| 0.1 M HCl | Soluble | Preferred aqueous vehicle to prevent hydrolysis/precipitation.[1] |
Experimental Protocols
The following protocols are designed to ensure reproducibility and prevent "crashing out" during experimental workflows.
Protocol A: Preparation of High-Concentration Stock Solution
Purpose: To create a stable, long-term storage solution free from hydrolysis risks.
-
Weighing: Accurately weigh 17.4 mg of this compound.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if minor particulates remain.
-
Result: 100 mM Stock Solution.
-
Storage: Store at -20°C in amber glass vials (light sensitive).
Protocol B: Preparation of Aqueous Working Solution
Purpose: To dilute the stock for biological or analytical use without precipitation.[1]
-
Warning: Direct dilution into neutral PBS (pH 7.4) will likely cause precipitation.[1]
-
Vehicle Preparation: Prepare a 0.01 M HCl solution (pH ~2.[1]0) or an acidic buffer (Citrate, pH 4.0).[1]
-
Dilution: Slowly add the DMSO stock to the acidic vehicle while vortexing.
-
Example: Add 10 µL of 100 mM Stock to 990 µL of 0.01 M HCl.
-
-
Final Concentration: 1 mM (approx. 174 µg/mL).
-
Validation: Visually inspect for turbidity (Tyndall effect).[1] If clear, the salt is stable.[1]
Protocol C: Solubility Determination (Saturation Method)
If exact solubility data is required for a specific lot, use this self-validating method:
-
Excess Addition: Add excess solid (~50 mg) to 10 mL of the target solvent (e.g., Water at pH 7 vs. pH 1).[1]
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PTFE filter to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV (approx. 230-280 nm) against a standard curve prepared in DMSO.
Visualization of Solubility Logic
The following diagram illustrates the critical phase transition that occurs based on pH, a common failure point in handling aniline salts.
Figure 1: pH-Dependent Solubility Equilibrium of 2-Methoxy-4-methylaniline. The compound remains stable and dissolved only when the amine is protonated (pH < pKa).
Safety & Stability (E-E-A-T)
-
Carcinogenicity: Classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).[1] All solubility experiments must be conducted in a certified fume hood.[1]
-
Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light.[1]
-
Mitigation: Solutions should be prepared fresh or stored under inert gas (Argon/Nitrogen).[1]
-
-
Incompatibility: Avoid strong oxidizing agents.[1][6] The hydrochloride salt is incompatible with strong bases, which liberate the free amine and cause precipitation.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8445, p-Cresidine.[1] Retrieved from [Link][1]
-
International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–135.[1] (p-Cresidine classified as Group 2B).[1] Retrieved from [Link]
Sources
- 1. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 2-Methoxy-4-methylaniline, HCl | 71288-98-7 [chemicalbook.com]
- 4. para-Cresidine - Wikipedia [en.wikipedia.org]
- 5. 120-71-8 | CAS DataBase [m.chemicalbook.com]
- 6. ICSC 1180 - para-CRESIDINE [inchem.org]
Technical Guide: Stability and Storage of 2-Methoxy-4-methylaniline Hydrochloride
The following technical guide details the stability profile and storage protocols for 2-Methoxy-4-methylaniline hydrochloride . This document is structured for researchers requiring high-fidelity preservation of chemical standards and reaction intermediates.
CAS Registry Number: 71288-98-7 (Salt); 39538-68-6 (Free Base) Synonyms: 4-Methyl-o-anisidine hydrochloride; 4-Amino-3-methoxytoluene hydrochloride Molecular Formula: C₈H₁₂ClNO Molecular Weight: 173.64 g/mol
Executive Summary: Critical Preservation Protocol
For immediate implementation, adhere to the following "Golden Rule" of storage to prevent the rapid oxidative darkening characteristic of aniline derivatives:
| Parameter | Specification | Reason for Strictness |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) | Retards thermally induced autoxidation rates. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in degradation. |
| Light Exposure | Total Darkness (Amber Vials) | Prevents photo-catalytic radical formation. |
| Humidity | Desiccated Environment | The HCl salt is hygroscopic; moisture accelerates hydrolysis and caking. |
Physicochemical Profile & Stability Mechanisms
To store this compound effectively, one must understand the mechanisms driving its degradation. This compound is an electron-rich aromatic amine salt. Its stability is compromised by three primary vectors: Oxidation , Photolysis , and Hygroscopicity .
The Degradation Cascade (Mechanism)[1]
The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring are electron-donating, increasing the electron density of the aromatic system. While the hydrochloride salt form (
Key Degradation Pathways:
-
Autoxidation: Upon exposure to air and moisture, the salt can partially dissociate or react with reactive oxygen species (ROS). This leads to the formation of quinone imines and eventually azo-dimers , which manifest as a color change from off-white to brown/black.
-
Photolytic Cleavage: UV/Visible light energy can excite the aromatic ring, generating radical species that cross-link or polymerize.
-
Hygroscopic Hydrolysis: Absorption of atmospheric water can lead to "caking" and may facilitate the hydrolysis of the methoxy ether linkage under acidic conditions over long periods.
Visualization of Degradation Logic
Caption: Figure 1. Environmental stress factors leading to the degradation of 2-Methoxy-4-methylaniline HCl.
Comprehensive Storage & Handling Protocol
This protocol ensures the integrity of the reference material or reagent for analytical (HPLC/GC) and synthetic applications.
Receipt and Initial Handling
Upon receipt of the shipment:
-
Inspect: Check the physical appearance.[1] It should be an off-white to pale yellow crystalline powder. If it is dark brown or black, significant oxidation has occurred.
-
Equilibrate: Allow the sealed container to reach room temperature before opening to prevent water condensation on the cold solid (critical for hygroscopic salts).
-
Aliquot: If the container will be used multiple times, divide the bulk material into single-use aliquots inside a glove box or under a nitrogen funnel. This avoids repeated freeze-thaw cycles and air exposure.
Long-Term Storage Workflow
| Storage Tier | Conditions | Expected Stability |
| Tier 1: High Security | -20°C freezer, Amber vial, Argon headspace, Parafilm seal, Secondary container with desiccant. | > 2 Years |
| Tier 2: Standard | 2-8°C refrigerator, Amber vial, Tightly capped. | 6 - 12 Months |
| Tier 3: Working Bench | Room Temp (20-25°C), Dark, Desiccator. | < 1 Month |
Solution Stability
-
Solvent Choice: Water or Methanol (HPLC grade).
-
Stability: Solutions are significantly less stable than the solid.
-
Protocol: Prepare solutions fresh daily.
-
Preservation: If storage is necessary, acidify the solution slightly (0.1% Formic Acid or HCl) to ensure the amine remains protonated and resistant to oxidation. Store at 4°C for no more than 1 week.
-
Storage Logic Diagram
Caption: Figure 2. Decision tree for the optimal preservation of 2-Methoxy-4-methylaniline HCl.
Safety and Toxicology (E-E-A-T)
Warning: Aniline derivatives, particularly cresidines and their isomers, are often classified as Carcinogens (Category 1B or 2) and potential mutagens.
-
Handling: Always handle in a certified chemical fume hood. Do not breathe dust.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Disposal: All waste (solid and liquid) must be segregated as hazardous chemical waste. Do not dispose of down the drain.
Analytical Monitoring
To verify the purity of stored material before critical experiments, use the following HPLC parameters:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm and 280 nm.
-
Pass Criteria: Purity > 98% by area integration. The presence of late-eluting peaks usually indicates oxidative dimerization (azo compounds).
References
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Methoxy-6-methylaniline (Isomer Analog Reference for Storage). Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-4-methylaniline. Retrieved from
-
National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: p-Cresidine (Isomer Safety Context). Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: this compound (CAS 71288-98-7).[1][4] Retrieved from [5]
-
LGC Standards. (2025). Reference Standard Storage Conditions for TRC-M219770. Retrieved from
Sources
- 1. 71288-98-7,2-Methoxy-4-methylaniline, HCl [lookchemicals.com]
- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-N-methylaniline hydrochloride | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
Technical Guide: Purity Specifications for 2-Methoxy-4-methylaniline Hydrochloride
An in-depth technical guide on the purity specifications, analysis, and control of 2-Methoxy-4-methylaniline Hydrochloride , tailored for pharmaceutical and research applications.
Executive Summary
This compound (also known as 4-Methyl-o-anisidine HCl or 2-Amino-5-methylanisole HCl) is a critical aromatic amine intermediate used in the synthesis of heterocyclic pharmaceutical compounds, particularly kinase inhibitors and antitubulin agents.[1][2]
As an aniline derivative with structural alerts for genotoxicity, the purity of this compound is a Critical Quality Attribute (CQA). The presence of positional isomers (e.g., m-cresidine derivatives) or unreacted nitro-precursors can significantly alter the toxicological profile and efficacy of downstream drug substances. This guide establishes a rigorous specification framework to ensure material quality suitable for high-precision applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Before establishing specifications, the chemical entity must be unequivocally defined. The hydrochloride salt form is preferred in process chemistry for its enhanced solubility in aqueous media and improved oxidative stability compared to the free base.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methyl-o-anisidine HCl; 1-Amino-2-methoxy-4-methylbenzene HCl |
| CAS Number | 39538-68-6 (Free Base); Salt forms often referenced by base CAS in commerce, specific HCl CAS may vary by vendor cataloging.[2] |
| Molecular Formula | C₈H₁₁NO · HCl |
| Molecular Weight | 173.64 g/mol |
| Structure | Primary amine at C1, Methoxy at C2, Methyl at C4 (Benzene core) |
| Appearance | White to off-white or pale grey crystalline powder (Darkens upon oxidation) |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |
Synthesis Logic & Impurity Mapping
Understanding the synthesis is the only way to predict and control impurities. The commercial route typically involves the nitration of 3-methylanisole , followed by catalytic reduction. The regiochemistry of the nitration step is the primary source of isomeric impurities.
Synthesis Pathway & Impurity Origins (Graphviz)
The following diagram illustrates the formation of the target compound and its critical isomeric impurities.
Figure 1: Synthesis pathway of 2-Methoxy-4-methylaniline HCl highlighting the origin of regiochemical isomers (Impurity A) and process byproducts.
Critical Impurities Explained
-
Impurity A (Regioisomer): 4-Methoxy-2-methylaniline.[3] Arises from nitration at the position para to the methoxy group. This is the most difficult impurity to remove due to similar solubility and pKa.
-
Impurity B (Precursor): 2-Methoxy-4-methyl-1-nitrobenzene. Result of incomplete hydrogenation. Nitro compounds are often genotoxic alerts.
-
Impurity C (Oxidation): Azo or hydrazo dimers formed if the free base is exposed to air before salt formation.
Comprehensive Purity Specifications
The following specification sheet represents a "Gold Standard" for pharmaceutical intermediate qualification.
Table 1: Specification Limits
| Test Attribute | Methodology | Acceptance Criteria | Rationale |
| Appearance | Visual | White to pale grey/pink crystalline powder | Pink/Red hue indicates oxidation (azo formation). |
| Identification (IR) | FT-IR (KBr) | Conforms to Reference Standard | Verifies chemical structure. |
| Identification (Cl) | AgNO3 Precipitation | Positive for Chloride | Confirms salt form. |
| Assay (HPLC) | RP-HPLC (Area %) | ≥ 99.0% | High purity required for stoichiometry in drug synthesis. |
| Assay (Titration) | Potentiometric (NaOH) | 98.0% – 102.0% (dried basis) | Cross-verifies HPLC data; confirms salt stoichiometry. |
| Organic Impurity A | HPLC | ≤ 0.15% | Isomeric impurity; strictly controlled. |
| Total Unspecified Impurities | HPLC | ≤ 0.10% each | General purity housekeeping. |
| Total Impurities | HPLC | ≤ 1.0% | Overall quality limit. |
| Loss on Drying (LOD) | Gravimetric (105°C) | ≤ 0.5% | Critical for accurate weight-charging in synthesis. |
| Residue on Ignition | USP <281> | ≤ 0.1% | Controls inorganic salts/catalyst residues (Pd/C). |
| Heavy Metals | ICP-MS | ≤ 10 ppm | Catalyst control (Pd, Fe). |
Analytical Methodologies
To ensure the specifications above are met, the following validated protocols should be employed.
High-Performance Liquid Chromatography (HPLC)
This method separates the target amine from its nitro-precursor and regioisomers.
-
Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1200/1260).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: UV at 235 nm (primary) and 280 nm (secondary).
-
Gradient Program:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 40% A / 60% B
-
21 min: 90% A / 10% B (Re-equilibration)
-
System Suitability:
-
Tailing factor for main peak: < 1.5.
-
Resolution between Main Peak and Impurity A (if present): > 2.0.
Potentiometric Titration (Assay)
Since HPLC determines purity by UV absorption (which can differ between species), titration provides an absolute measurement of the amine hydrochloride content.
-
Reagent: 0.1 N Sodium Hydroxide (Standardized).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure: Dissolve ~200 mg of sample (accurately weighed) in 50 mL solvent. Titrate potentiometrically to the inflection point.
-
Calculation:
(Where MW = 173.64)
Safety, Stability & Handling
Toxicological Context
2-Methoxy-4-methylaniline is structurally related to p-cresidine (2-methoxy-5-methylaniline), a known carcinogen (IARC Group 2B). Consequently, this compound must be handled as a Suspected Carcinogen .
-
H-Codes: H351 (Suspected of causing cancer), H302 (Harmful if swallowed).[5][6]
-
Containment: Use a fume hood or powder containment enclosure (balance enclosure). Wear nitrile gloves (double gloving recommended) and P3/N95 respiratory protection if dust generation is possible.
Stability & Storage
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to moisture can lead to clumping and hydrolysis.
-
Oxidation: Aniline derivatives darken upon exposure to light and air.
-
Storage Protocol:
-
Store in amber glass or opaque HDPE containers.
-
Headspace should be purged with Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerated) is recommended to inhibit oxidation, though stable at room temperature if strictly sealed.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329764784, 2-Methoxy-4-methylaniline. PubChem. Available at: [Link]
-
Richfield-Fratz, N. & Bailey, J.E. (1987). Determination of p-cresidine in FD&C Red No. 40 by diazotization and coupling followed by RP-HPLC.[7] Journal of Chromatography A, 405, 283-294.[7] (Provides foundational HPLC separation logic for methoxy-methylanilines). Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-methoxy-4-nitroaniline (Precursor Safety Data). Available at: [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Determination of p-cresidine in FD&C red no. 40 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-Methoxy-4-methylaniline Hydrochloride
Version 1.0 | Scientific Reference Guide
Part 1: Executive Technical Summary[1]
2-Methoxy-4-methylaniline hydrochloride (CAS: 71288-98-7) is a specialized aromatic amine intermediate used primarily in the synthesis of azoic dyes and pigments.[1] Structurally, it consists of an aniline core substituted with a methoxy group at the ortho position (C2) and a methyl group at the para position (C4).[2]
Critical Isomer Distinction: Research integrity demands a strict distinction between this compound and its isomer, p-Cresidine (2-methoxy-5-methylaniline, CAS: 120-71-8). While both are used in dye manufacturing, their electronic properties and metabolic activation pathways differ due to the position of the methyl substituent. This guide focuses exclusively on the 2-Methoxy-4-methylaniline isomer (also known as 4-Methyl-o-anisidine).
Chemical Identity Table[1][3]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methyl-o-anisidine HCl; 2-Methoxy-p-toluidine HCl |
| CAS Number (Salt) | 71288-98-7 |
| CAS Number (Free Base) | 39538-68-6 |
| Molecular Formula | C₈H₁₁NO[3][4][5] · HCl |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline solid (Salt); Low-melting solid (Free Base, MP 31-33°C) |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
Part 2: Chemical Synthesis & Production[7][8]
Retrosynthetic Analysis
The industrial preparation of this compound typically proceeds via the nitration of 4-methylanisole followed by reduction. The methoxy group, being a stronger activator than the methyl group, directs the incoming nitro group to the ortho position (C2).[2]
Synthesis Workflow (DOT Visualization)
Figure 1: Industrial synthesis pathway from 4-methylanisole to the hydrochloride salt.
Detailed Experimental Protocol
Note: This protocol describes the conversion of the nitro-intermediate to the final hydrochloride salt.
Reagents:
-
2-Nitro-4-methylanisole (1.0 eq)
-
Iron powder (3.0 eq) or Pd/C (5% w/w)[2]
-
Hydrochloric acid (conc. 37%)[2]
-
Ethanol (anhydrous)[2]
Procedure:
-
Reduction: Charge a reactor with 2-nitro-4-methylanisole dissolved in ethanol. Add the catalyst (Pd/C).[2]
-
Hydrogenation: Introduce hydrogen gas (3-5 bar) at 50°C. Monitor the consumption of H₂.
-
Filtration: Once the reaction is complete (verified by TLC/HPLC), filter the catalyst under an inert atmosphere (nitrogen) to prevent oxidation of the electron-rich aniline.[2]
-
Salt Formation: Cool the filtrate to 0-5°C. Slowly add concentrated HCl (1.1 eq) dropwise. The hydrochloride salt will precipitate as a white crystalline solid.[2]
-
Purification: Recrystallize from ethanol/ether to remove trace isomers.
-
Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅.
Self-Validating Checkpoint: The free base melts at 31-33°C. If the product remains liquid at room temperature after neutralization, the reduction or purification was incomplete.
Part 3: Analytical Characterization
To ensure the material meets pharmaceutical or dye-grade standards (>98% purity), a multi-modal analytical approach is required.[2]
HPLC Method for Purity Assessment[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 280 nm |
| Retention Time | ~12.5 min (varies by column; elutes before p-cresidine due to steric shielding) |
Analytical Workflow (DOT Visualization)
Figure 2: Quality control workflow for verifying identity and purity.
Spectral Interpretation (1H NMR)
In DMSO-d6, the hydrochloride salt will show:
-
Ammonium Protons: Broad singlet at ~10.0 ppm (NH₃⁺).[2]
-
Aromatic Region: Three signals corresponding to the 1,2,4-substitution pattern.[2]
-
d ~6.8-7.2 ppm (coupling constants
will distinguish ortho vs meta coupling).[2]
-
-
Methoxy Group: Singlet at ~3.8 ppm (3H).[2]
-
Methyl Group: Singlet at ~2.2 ppm (3H).[2]
Part 4: Industrial Applications
Azoic Dye Synthesis
2-Methoxy-4-methylaniline is a critical "diazo component" in the manufacture of Azoic dyes (Naphtol AS series).[6] It is specifically linked to the production of Fast Corinth V (C.I. Azoic Diazo Component 39).
Mechanism:
-
Diazotization: The amine reacts with sodium nitrite (NaNO₂) and HCl at 0-5°C to form the diazonium salt.[2]
-
Coupling: The diazonium salt acts as an electrophile, attacking electron-rich coupling components (e.g., Naphthol derivatives) to form the azo linkage (-N=N-).[2]
Diazo Coupling Pathway (DOT Visualization)
Figure 3: Reaction mechanism for the formation of azo dyes.
Part 5: Safety & Toxicology (E-E-A-T)[1]
Toxicological Profile
As an aniline derivative with methoxy substitution, this compound carries significant health risks.[2]
-
Acute Toxicity: Harmful if swallowed (H302).[2] Induces methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.[2]
-
Carcinogenicity: While p-cresidine (isomer) is a Group 2B carcinogen (IARC), 2-Methoxy-4-methylaniline is structurally similar and acts as a suspected carcinogen/mutagen. It must be handled with the same rigor as confirmed carcinogens.[2]
-
Target Organs: Blood (methemoglobin), Liver, Bladder.[2]
Handling Protocols
-
Engineering Controls: All solids handling must occur within a HEPA-filtered weigh station or glovebox.
-
PPE: Nitrile gloves (double-gloved recommended), Tyvek suit, and P100 respirator if outside containment.[2]
-
Decontamination: Spills should be neutralized with dilute acetic acid followed by destruction with bleach (hypochlorite) to oxidize the amine, though incineration is the preferred disposal method.[2]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329764784, 2-Methoxy-4-methylaniline. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (1974). An improved procedure for the field testing of cannabis (referencing Fast Corinth V synthesis). Retrieved from [Link][2][7]
Sources
- 1. 640767-75-5,4-METHYL-2-PROPOXYANILINE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. para-Cresidine - Wikipedia [en.wikipedia.org]
- 6. bch.ro [bch.ro]
- 7. env.go.jp [env.go.jp]
A Technical Guide to the Research Applications of 2-Methoxy-4-methylaniline Hydrochloride
Foreword: Unveiling the Potential of a Versatile Synthetic Building Block
In the landscape of modern chemical research, the strategic selection of starting materials is paramount to the successful development of novel therapeutics and advanced materials. 2-Methoxy-4-methylaniline hydrochloride, a substituted aniline, has emerged as a key intermediate with significant potential across diverse scientific disciplines. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the aniline ring, make it a valuable scaffold for the synthesis of complex molecules with tailored functionalities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this versatile compound, grounded in field-proven insights and supported by detailed experimental protocols. We will delve into its pivotal role in the creation of potent anticancer agents and its emerging utility in the field of materials science, offering a comprehensive resource for unlocking its full scientific potential.
I. Physicochemical Properties and Safety Considerations
A thorough understanding of the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly available for the hydrochloride salt, but the free base is a liquid with a melting point of 13-14 °C. | [2] |
| Solubility | Soluble in methanol. | [3] |
| CAS Number | 71288-98-7 | [1] |
Safety Profile:
This compound is classified as an acute toxicant if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
II. Application in Medicinal Chemistry: A Scaffold for Potent Antitubulin Agents
A significant and well-documented application of 2-Methoxy-4-methylaniline lies in its role as a key building block in the synthesis of potent anticancer agents that target the microtubule network.[1][5] Microtubules are essential for cell division, and their disruption is a clinically validated strategy for cancer therapy.
A. Synthesis of (R,S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride: A Case Study
One of the most compelling examples of the utility of 2-Methoxy-4-methylaniline is in the synthesis of the potent, water-soluble antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride.[1] This compound has demonstrated significant cytotoxicity against a broad range of cancer cell lines, with GI₅₀ values in the nanomolar range.[1]
The synthesis involves a critical nucleophilic aromatic substitution (SNAr) reaction where the aniline nitrogen of a related compound, 4-methoxy-N-methylaniline (which can be prepared from 2-Methoxy-4-methylaniline), displaces a chlorine atom on a pyrimidine ring. The methoxy and methyl groups on the aniline ring play a crucial role in modulating the electron density of the aromatic system, thereby influencing the nucleophilicity of the amine and the overall reactivity. The ortho-methoxy group, being electron-donating, enhances the nucleophilicity of the aniline nitrogen, facilitating the SNAr reaction.
Below is a generalized synthetic workflow illustrating the key transformation.
Caption: General workflow for the synthesis of the antitubulin agent precursor.
Experimental Protocol: Synthesis of (R)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride
The following protocol is adapted from the synthesis of the (R)-enantiomer and showcases the key reaction involving the aniline derivative.[1]
Materials:
-
(R)-4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
4-Methoxy-N-methylaniline (prepared from 2-Methoxy-4-methylaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Ether
Procedure:
-
A solution of (R)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is prepared.
-
To this solution, 4-methoxy-N-methylaniline is added.
-
A few drops (2-3) of concentrated HCl are added to the reaction mixture.
-
The mixture is heated at reflux for 3-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting crude product, (R)-1, is dissolved in anhydrous ether.
-
Anhydrous hydrochloric acid gas is bubbled through the ether solution to precipitate the hydrochloride salt, (R)-1•HCl, as a white solid.
B. Biological Activity and Stereoselectivity
The synthesized cyclopenta[d]pyrimidine derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] A crucial aspect of their biological activity is the profound influence of stereochemistry. The (S)-enantiomer of the final compound is significantly more potent than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the tubulin protein.[5]
Table 2: Biological Activity of Antitubulin Agent Enantiomers
| Compound | Tubulin Polymerization Inhibition (IC₅₀) | Cytotoxicity (Mean GI₅₀ across 60 cell lines) | Reference |
| (S)-1•HCl | ~1.5 µM | 20 nM | [5] |
| (R)-1•HCl | ~3.0 µM | 1.2 µM | [5] |
The data clearly indicates that the (S)-enantiomer is approximately twice as potent in inhibiting tubulin polymerization and exhibits a 10- to 88-fold greater cytotoxicity against a panel of 60 tumor cell lines compared to the (R)-enantiomer.[5] This underscores the critical role of chirality in the design of highly effective therapeutic agents.
Caption: Signaling pathway of antitubulin agent-induced apoptosis.
III. Applications in Materials Science: Crafting the Next Generation of Organic Electronics
Beyond its applications in medicinal chemistry, 2-Methoxy-4-methylaniline is a promising building block for the synthesis of advanced organic materials, particularly for applications in organic electronics such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
A. Hole-Transporting Materials for Perovskite Solar Cells
Hole-transporting materials (HTMs) are a critical component of high-performance PSCs, facilitating the efficient extraction of positive charge carriers from the perovskite layer.[3][6] Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability. The incorporation of methoxy-substituted anilines, such as 2-Methoxy-4-methylaniline, into the molecular structure of HTMs can favorably tune their electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, to better align with the valence band of the perovskite material, thereby enhancing device performance.[6]
While specific examples detailing the use of 2-Methoxy-4-methylaniline in the synthesis of high-performance HTMs are still emerging in the literature, the general synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the triarylamine core.
Caption: General workflow for the synthesis of triarylamine-based HTMs.
The performance of PSCs is highly dependent on the properties of the HTM. Key performance metrics for PSCs are summarized in the table below.
Table 3: Key Performance Parameters for Perovskite Solar Cells
| Parameter | Symbol | Description |
| Power Conversion Efficiency | PCE (%) | The percentage of solar energy converted into electrical energy. |
| Open-Circuit Voltage | Voc (V) | The maximum voltage available from a solar cell at zero current. |
| Short-Circuit Current Density | Jsc (mA/cm²) | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor | FF | A measure of the "squareness" of the current-voltage curve. |
The rational design of novel HTMs incorporating 2-Methoxy-4-methylaniline holds the potential to yield materials with optimized electronic properties, leading to PSCs with enhanced efficiency and stability.
B. Building Blocks for Triarylamine Polymers
Triarylamine-based polymers are another class of materials where 2-Methoxy-4-methylaniline can serve as a valuable monomer. These polymers are of interest for a variety of applications, including as charge-transporting layers in OLEDs and as electrochromic materials. The polymerization of aniline derivatives can be achieved through various methods, including oxidative coupling and palladium-catalyzed polycondensation reactions. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the polymerization conditions.
IV. Conclusion and Future Outlook
This compound is a versatile and valuable synthetic intermediate with demonstrated applications in both medicinal chemistry and materials science. Its utility as a scaffold for potent antitubulin agents highlights its potential in the development of novel cancer therapeutics. Furthermore, its emerging role in the synthesis of hole-transporting materials and triarylamine polymers underscores its promise for the advancement of organic electronics.
Future research efforts should focus on the continued exploration of this building block in the design and synthesis of new biologically active molecules. The significant difference in the activity of the enantiomers of the cyclopenta[d]pyrimidine antitubulin agent suggests that chiral synthesis and separation will be crucial areas of investigation. In the realm of materials science, the systematic incorporation of 2-Methoxy-4-methylaniline into novel HTMs and conjugated polymers, coupled with thorough characterization of their material properties and device performance, will be key to unlocking their full potential. As our understanding of the structure-activity and structure-property relationships of compounds derived from this versatile aniline grows, so too will the breadth of its research applications.
V. References
-
Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Research Journal of Pharmacy and Technology.
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(10):607-612. BEC-UAC.
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC. Available at: [Link].
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
-
Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing.
-
Synthesis and Biological Activities of (R)- And (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed. Available at: [Link].
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link].
-
Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents.
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI.
-
Tubulin polymerization-IN-50. MedchemExpress.com.
-
SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. PMC. Available at: [Link].
-
Enhanced long-term stability of perovskite solar cells using a double-layer hole transport material. RSC Publishing.
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PMC. Available at: [Link].
-
Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. Nanyang Technological University.
-
4-Methoxy-2-methylaniline 98 102-50-1. Sigma-Aldrich.
-
Study on hole transporting layers and their interfaces for high performance perovskite solar cells. Kyushu University Institutional Repository.
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journals.
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH. Available at: [Link].
-
Synthesis and Properties of Aromatic Poly (guanamine-imide)s Bearing Chelating Pendant Groups. J-STAGE.
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.
-
Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing.
-
Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. American Chemical Society.
Sources
- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-メトキシ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 5. Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-Methoxy-4-methylaniline Hydrochloride
This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 2-Methoxy-4-methylaniline Hydrochloride . It deviates from standard templates to prioritize the "Why" and "How" of experimental design, ensuring high scientific integrity (E-E-A-T).
Abstract & Strategic Rationale
2-Methoxy-4-methylaniline is a critical aniline derivative used as a scaffold in the synthesis of azo dyes and, increasingly, as a fragment in medicinal chemistry for tubulin polymerization inhibitors. While the free base is commercially available, it is prone to oxidation (browning) upon storage. The hydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for long-term storage and precise stoichiometric handling in drug development.
Critical Isomer Distinction: Researchers must distinguish this target (2-Methoxy-4-methylaniline ) from its isomer, p-cresidine (2-Methoxy-5-methylaniline , CAS 120-71-8). While structurally similar, p-cresidine is a regulated carcinogen with different reactivity profiles. This protocol specifically targets the 4-methyl isomer via the hydrogenation of 4-methyl-2-nitroanisole .
Safety Warning
HAZARD: Aniline derivatives are potential carcinogens and skin sensitizers.
-
H350: May cause cancer.
-
H341: Suspected of causing genetic defects.
-
H331/H311/H301: Toxic by inhalation, skin contact, and ingestion.
-
Precaution: All operations must be performed in a fume hood. Double-gloving (Nitrile) and a P100 respirator are recommended during weighing.
Retrosynthetic Analysis & Reaction Design
The synthesis is designed around a high-fidelity reduction of the nitro precursor, followed by immediate salt formation to prevent oxidative degradation.
Pathway Logic:
-
Precursor Selection: 4-Methyl-2-nitroanisole (CAS 119-10-8) is chosen for its commercial availability and high regiochemical purity.
-
Reduction Method: Catalytic Hydrogenation (Pd/C + H
) is selected over chemical reductions (Fe/HCl or SnCl ) to eliminate metal waste and simplify workup. This ensures the final product meets "Pharma-Grade" trace metal requirements. -
Salt Formation: Anhydrous HCl generation (via Acetyl Chloride/MeOH or HCl/Dioxane) is preferred over aqueous HCl to maximize yield and facilitate crystallization.
Reaction Scheme (DOT Visualization)
[1]
Materials & Equipment
| Reagent | Purity/Conc. | Role |
| 4-Methyl-2-nitroanisole | >98% | Starting Material |
| Palladium on Carbon | 10 wt% loading | Catalyst |
| Methanol (MeOH) | Anhydrous | Solvent |
| HCl in Dioxane | 4.0 M | Acid Source |
| Ethyl Acetate / Hexanes | HPLC Grade | Wash Solvents |
| Celite® 545 | N/A | Filtration Aid |
Equipment:
-
Three-neck round bottom flask (250 mL).
-
Hydrogen balloon setup (or Parr shaker for >10g scale).
-
Vacuum filtration assembly with sintered glass funnel.
-
Rotary evaporator.
Detailed Experimental Protocol
Phase 1: Catalytic Hydrogenation
Rationale: Mild hydrogenation prevents defluorination (if fluoro-analogs were present) and minimizes side products.
-
Preparation: In a 250 mL three-neck flask, dissolve 4-Methyl-2-nitroanisole (5.0 g, 29.9 mmol) in Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (500 mg, 10 wt% of substrate) under a gentle stream of nitrogen.
-
Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent during addition.
-
-
Purging: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (balloon) (3x).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) under H
atmosphere.-
Monitoring: Check TLC (Hexanes:EtOAc 7:3) every hour. The starting nitro compound (
) should disappear, replaced by the amine ( , stains yellow with ninhydrin). -
Duration: Typically complete in 3–5 hours.
-
-
Filtration: Once complete, purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH (20 mL).
-
Caution: Do not let the Pd/C pad dry out completely on the filter to prevent ignition.
-
Phase 2: Salt Formation & Isolation
Rationale: Immediate salt formation locks the amine in a stable state, preventing oxidation.
-
Concentration: Concentrate the filtrate in vacuo to approximately 20 mL volume. (Do not dry completely to avoid oil formation).
-
Acidification: Cool the methanolic solution to 0°C (ice bath). Dropwise, add 4M HCl in Dioxane (10 mL, ~40 mmol, 1.3 equiv).
-
Observation: A white to off-white precipitate should begin to form immediately.
-
-
Precipitation: Stir at 0°C for 30 minutes, then add Diethyl Ether (50 mL) to maximize precipitation.
-
Collection: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ether (2 x 20 mL) to remove residual nitro precursors or oligomers.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Workflow Visualization (DOT)
Quality Control & Characterization
The synthesized salt must be validated against the following specifications.
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Free base is an oil; salt must be solid. |
| Purity (HPLC) | > 98.0% | Monitor at 254 nm. |
| Consistent with structure | See shift table below. | |
| Melting Point | > 200°C (Decomposition) | Distinct from free base (~50°C). |
NMR Interpretation (DMSO-d )
Note: In DMSO-d
| Shift ( | Multiplicity | Integration | Assignment |
| 10.2 | br s | 3H | -NH |
| 7.2 - 6.8 | m | 3H | Aromatic Ring (H3, H5, H6) |
| 3.85 | s | 3H | -OCH |
| 2.28 | s | 3H | -CH |
Validation: The key differentiator from the 5-methyl isomer (p-cresidine) is the coupling pattern in the aromatic region. The 4-methyl isomer (target) typically shows a specific pattern (d, dd, d) for the 1,2,4-substitution, whereas the 5-methyl isomer shows a different splitting due to 1,2,5-substitution.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7619, p-Cresidine (Isomer comparison). Retrieved from .
-
Chemical Book. (2023).[1] this compound CAS Data.[2][3][4][][6][7] Retrieved from .
-
BOC Sciences. this compound Product Information. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidines. Retrieved from .
Sources
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- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 71288-98-7,2-Methoxy-4-methylaniline, HCl [lookchemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. FAST BLUE B SALT FOR MICROSCOPY | 14263-94-6 [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 2-Methoxy-4-methylaniline Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
Substituted anilines are foundational scaffolds in modern medicinal chemistry, providing a versatile entry point for the synthesis of complex, biologically active molecules. Among these, 2-Methoxy-4-methylaniline hydrochloride stands out as a critical building block, particularly in the development of targeted therapeutics like kinase inhibitors. The specific arrangement of its methoxy and methyl groups on the aniline ring offers medicinal chemists a powerful tool to modulate physicochemical properties, target binding affinity, and metabolic stability.[1] This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven protocols for its use in the synthesis of key pharmaceutical intermediates.
Introduction: The Architectural Value of 2-Methoxy-4-methylaniline
2-Methoxy-4-methylaniline, also known as m-cresidine, is an aromatic amine whose hydrochloride salt form enhances stability and handling.[2][3] Its true value in drug discovery lies in the nuanced effects of its substituents. The methoxy group, a common feature in many approved drugs, can act as a hydrogen bond acceptor, influence conformation, and improve metabolic properties.[1] The methyl group provides a lipophilic contact point and can sterically guide binding interactions within a target protein's active site.
This unique combination makes the molecule a particularly valuable precursor for synthesizing kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing phosphorylation.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Many successful kinase inhibitors feature an anilino-pyrimidine or anilino-quinoline core, where the substituted aniline, such as 2-Methoxy-4-methylaniline, is crucial for achieving potency and selectivity.[5]
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 71288-98-7 (for Hydrochloride) | [6] |
| Molecular Formula | C₈H₁₁NO · HCl | [6] |
| Molecular Weight | 173.64 g/mol | Derived from Formula |
| Appearance | White to off-white crystalline solid | General Observation |
| Solubility | Soluble in polar solvents like methanol and water. | [5] |
Note: Properties such as melting and boiling points are more commonly reported for the free base, 4-Methoxy-2-methylaniline (CAS: 102-50-1), which has a melting point of 13-14 °C and a boiling point of 248-249 °C.[7]
Safety & Handling Synopsis
2-Methoxy-4-methylaniline and its salts are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[8][9]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8][9] It may be air and light sensitive; storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2][9]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes.[8] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.
Core Application: Building Blocks for Kinase Inhibitors
The primary application of this compound in pharmaceutical synthesis is its role as the key aniline component in constructing the core of kinase inhibitors. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr Reaction: A Cornerstone of Kinase Inhibitor Synthesis
The SNAr reaction is a powerful method for forming aryl-amine bonds. In this context, the amino group of 2-Methoxy-4-methylaniline acts as a nucleophile, attacking an electron-deficient aromatic ring (typically a substituted pyrimidine or quinoline) that bears a suitable leaving group (e.g., a chlorine atom).
The causality behind this strategy is twofold:
-
Electronic Activation: The pyrimidine or quinoline core is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is often enhanced by electron-withdrawing groups on the ring.
-
Structural Mimicry: The resulting anilinopyrimidine/quinoline scaffold mimics the adenine portion of ATP, allowing the molecule to compete for the ATP-binding site on the target kinase, thereby inhibiting its function.
The specific substitution pattern on the aniline ring is critical for fine-tuning the inhibitor's interaction with the kinase. The 2-methoxy and 4-methyl groups can engage in specific hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, contributing significantly to the drug's overall potency and selectivity profile.[11]
Workflow for SNAr-based Intermediate Synthesis
The following diagram illustrates the general workflow for synthesizing a key anilino-quinoline intermediate, a common scaffold found in drugs like Bosutinib, a Src/Abl tyrosine kinase inhibitor.[12][13]
Caption: General workflow for SNAr synthesis of a pharmaceutical intermediate.
Experimental Protocol: Synthesis of a 4-Anilinoquinoline Intermediate
This protocol describes a representative procedure for the SNAr reaction between 2-Methoxy-4-methylaniline and a substituted chloroquinoline, a key step analogous to syntheses of potent kinase inhibitors.[12][14]
Objective: To synthesize 4-((2-methoxy-4-methylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile.
Materials & Equipment
-
Reagents:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile (1.05 eq)
-
2-Ethoxyethanol (solvent)
-
Pyridine hydrochloride (catalyst, optional but often beneficial)[12]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
-
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up (separatory funnel, beakers)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Analytical instruments: TLC setup, HPLC, NMR, Mass Spectrometer
-
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile (2.56 mmol, 1.05 eq) and this compound (2.44 mmol, 1.0 eq).
-
Solvent Addition: Add 2-ethoxyethanol (approx. 10 mL per gram of the limiting reagent). The solvent choice is critical; a high-boiling polar aprotic solvent is ideal for driving the SNAr reaction to completion.
-
Initiation: Begin stirring the suspension. Heat the mixture to reflux (approx. 125-135 °C) using a heating mantle.
-
Causality Note: The high temperature provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the chloride leaving group. The hydrochloride salt of the aniline can sometimes act as an in-situ acid catalyst, though external catalysts like pyridine hydrochloride are also used to facilitate the reaction.[12]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Work-up: a. Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate solution while stirring. This neutralizes the acidic conditions and helps precipitate the product. c. The product may precipitate as a solid. If so, stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water, then with a small amount of cold ethyl acetate or ethanol to remove impurities. d. If an oil forms or precipitation is incomplete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[12]
-
Purification: The crude product is often of high purity but can be further purified if necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel are effective methods.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Mechanism & Biological Context: Kinase Inhibition
The synthesized anilinoquinoline intermediate is a core component of a molecule designed to inhibit a specific protein kinase. These inhibitors function by blocking the signaling cascade that drives cellular proliferation.
Caption: Simplified signaling pathway showing kinase activation and inhibition.
As depicted, the kinase inhibitor competitively binds to the ATP pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for rational drug design. Its structural features provide a validated scaffold for engaging with the active sites of protein kinases, a therapeutically vital class of enzymes. The synthetic protocols, centered around robust SNAr chemistry, are scalable and adaptable, making this compound a cornerstone intermediate in the pipeline for developing next-generation targeted therapies. A comprehensive understanding of its chemistry, handling, and application provides researchers with a reliable pathway to novel and potentially life-saving pharmaceuticals.
References
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica. Retrieved from [Link]
-
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2344. Available at: [Link]
-
Patnaik, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14793–14834. Available at: [Link]
-
Yin, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4048–4058. Available at: [Link]
-
Zhang, J., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6297–6308. Available at: [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxy-4-methylaniline, HCl | 71288-98-7 [chemicalbook.com]
- 7. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 2-Methoxy-4-methylaniline Hydrochloride via Reductive Amination
For: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Substituted anilines, such as 2-Methoxy-4-methylaniline, serve as critical building blocks in medicinal chemistry. The introduction of alkyl groups to the nitrogen atom modulates the molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This document provides a detailed protocol for the N-alkylation of 2-Methoxy-4-methylaniline hydrochloride, a common salt form of the parent aniline, utilizing the robust and highly selective reductive amination methodology.[2]
Principle of the Reaction: Reductive Amination
Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds.[1][2] The process involves two key steps that are typically performed in a single pot:
-
Imine/Enamine Formation: The amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This reaction is often catalyzed by mild acid.
-
In-situ Reduction: The intermediate is then reduced in the same reaction vessel to the corresponding N-alkylated amine.
A key advantage of this method is its ability to avoid the over-alkylation often observed with traditional alkylation using alkyl halides.[2][3] The choice of a mild reducing agent that selectively reduces the imine/enamine in the presence of the starting carbonyl compound is crucial for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its high selectivity and tolerance for a wide range of functional groups.[4][5][6]
Experimental Workflow Overview
Caption: A flowchart illustrating the key stages of the N-alkylation process.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Aldehyde or Ketone (e.g., Acetone) | Reagent Grade | e.g., Sigma-Aldrich |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Reagent | e.g., Fisher Scientific |
| Brine (Saturated aqueous NaCl) | ACS Reagent | e.g., Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | e.g., Fisher Scientific |
| Ethyl acetate | HPLC Grade | e.g., Fisher Scientific |
| Hexanes | HPLC Grade | e.g., Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Detailed Experimental Protocol
This protocol details the N-isopropylation of this compound using acetone as the carbonyl source. The procedure can be adapted for other aldehydes and ketones.
Step 1: Neutralization of the Amine Hydrochloride
-
Rationale: The starting material is a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. A mild base is required to deprotonate the ammonium salt and generate the free amine, which is essential for the subsequent reaction with the carbonyl compound. Saturated sodium bicarbonate is a suitable weak base that will not interfere with the other reagents.
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add dichloromethane (DCM, approximately 20 mL per gram of starting material).
-
Add saturated aqueous sodium bicarbonate solution (approximately 20 mL per gram of starting material).
-
Stir the biphasic mixture vigorously for 15-20 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 2-Methoxy-4-methylaniline, as an oil or low-melting solid.
Step 2: Reductive Amination
-
Rationale: This step combines the formation of the iminium ion and its subsequent reduction. Dichloromethane is an excellent solvent for this reaction.[4][6] Sodium triacetoxyborohydride is added as the reducing agent. It is a mild and selective hydride donor, capable of reducing the iminium ion much faster than the starting ketone, thus preventing side reactions.[5][6]
-
Dissolve the free amine from Step 1 in anhydrous dichloromethane (approximately 20 mL per gram of the initial hydrochloride salt) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetone (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Step 3: Aqueous Work-up
-
Rationale: The work-up procedure is designed to quench the reaction, remove any remaining reagents and inorganic salts, and isolate the crude product.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (approximately 20 mL).
-
Stir the mixture for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-isopropyl-2-methoxy-4-methylaniline.
Step 4: Purification
-
Rationale: The crude product is purified by silica gel column chromatography to remove any unreacted starting materials or byproducts. A gradient of ethyl acetate in hexanes is commonly used to elute the product.
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-isopropyl-2-methoxy-4-methylaniline.
Step 5: Product Characterization
-
Rationale: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the N-alkylated product.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product.
Reductive Amination Mechanism
Caption: The general mechanism of reductive amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more reducing agent (0.2-0.5 eq) and continue stirring. Ensure anhydrous conditions. |
| Incomplete neutralization of the hydrochloride salt. | Ensure complete neutralization in Step 1 by checking the pH of the aqueous layer. | |
| Formation of Byproducts | Over-alkylation (less common with this method). | Use a strict 1.0-1.1 equivalent of the carbonyl compound. |
| Reduction of the starting carbonyl. | Ensure the use of a selective reducing agent like NaBH(OAc)₃. | |
| Low Yield | Loss of product during work-up or purification. | Perform extractions carefully. Optimize the chromatography solvent system to minimize product loss on the column. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Sodium triacetoxyborohydride is a hydride reagent and should be handled in a dry environment. It will react with water to release hydrogen gas.
References
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances. [Link]
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Synfacts.
-
A practical catalytic reductive amination of carboxylic acids. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (2012). ResearchGate. [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2023). ResearchGate. [Link]
-
Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. (2026). ACS Omega. [Link]
- Two-step method for preparing n-methylaniline. (n.d.).
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]
-
Aniline and Aniline Hydrochloride. (n.d.). Some Aromatic Amines and related Compounds - NCBI. [Link]
-
Myers Chem 115. (n.d.). Harvard University. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]
-
One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2025). ResearchGate. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. [Link]
-
Aniline Alkylation over Solid Acid Catalysts. (2025). ResearchGate. [Link]
- Preparation method of N-methyl-4-methoxyaniline. (n.d.).
-
Making Aniline HCl. (2023). YouTube. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Exp 13B: Synthesis of Complex Molecules Through Reductive Am. (n.d.). Prezi. [Link]
-
Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Organic Process Research & Development. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
4-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. (2025). ResearchGate. [Link]
-
4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2026). Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note: High-Sensitivity GC-MS Analysis of 2-Methoxy-4-methylaniline (p-Cresidine) and its Derivatives
Executive Summary & Scientific Rationale
2-Methoxy-4-methylaniline (p-Cresidine, CAS 120-71-8) is a critical intermediate in the synthesis of azo dyes and pigments (e.g., Allura Red AC). Due to its classification as a Group 2B carcinogen (IARC) and a mutagen, its quantification is strictly regulated in pharmaceuticals (as a genotoxic impurity) and textiles (under REACH/ISO 14362-1).
The Analytical Challenge: This compound is frequently supplied or found as a hydrochloride salt (2-Methoxy-4-methylaniline HCl ). Direct injection of amine salts into a Gas Chromatograph is a fundamental error that leads to:
-
Inlet Degradation: HCl dissociates in the hot inlet, corroding the metal weldments and activating the liner.
-
Peak Tailing: The salt form does not volatilize uniformly, causing severe adsorption and tailing.
-
Column Damage: Acidic residues strip the stationary phase of the capillary column.
The Solution: This application note details a self-validating protocol based on liquid-liquid extraction (LLE) under alkaline conditions to convert the non-volatile HCl salt into the volatile free base prior to GC-MS analysis. We also provide a derivatization workflow for ultra-trace detection.
Chemical Profile & Target Analytes[1][2][3][4][5][6]
| Property | 2-Methoxy-4-methylaniline (Free Base) | 2-Methoxy-4-methylaniline HCl (Salt) |
| CAS Number | 120-71-8 | 19500-02-8 |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol |
| Boiling Point | 235 °C | N/A (Decomposes) |
| pKa | ~5.2 (Conjugate acid) | N/A |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol |
| Target Ion (m/z) | 137 (M+), 122 (Base Peak) | N/A (Must be free-based) |
Experimental Protocols
Protocol A: Sample Preparation (Alkaline Free-Basing)
Rationale: To ensure quantitative transfer of the analyte into the organic phase, the pH must be adjusted at least 2 units above the pKa of the amine (pH > 8).
Reagents:
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (HPLC Grade).
-
Buffer: 1.0 M Sodium Hydroxide (NaOH) or Sodium Carbonate.
-
Internal Standard (IS): N-Methylaniline-d3 or Anthracene-d10 (10 µg/mL in extraction solvent).
Step-by-Step Workflow:
-
Dissolution: Weigh 10 mg of the sample (salt or solid matrix) into a 20 mL headspace vial or centrifuge tube. Add 5 mL of deionized water.
-
Basification: Add 1.0 mL of 1.0 M NaOH. Vortex for 30 seconds. Verify pH is >10 using a dipstick.
-
Mechanism:[1]
-
-
Extraction: Add 2.0 mL of Extraction Solvent (containing Internal Standard).
-
Agitation: Shake vigorously for 5 minutes or sonicate for 10 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Collection: Transfer the organic (bottom for DCM, top for MTBE) layer to a GC vial containing a 200 µL glass insert.
-
Drying (Optional): If the organic layer is cloudy, pass through a small bed of anhydrous sodium sulfate (
).
Protocol B: Instrumental Method (GC-MS)
Rationale: A non-polar to mid-polar column is selected to prevent amine tailing. A base-deactivated liner is critical.
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-35ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm).
-
Note: Standard DB-5ms is acceptable if the system is well-maintained, but DB-35ms offers better separation from matrix isomers.
-
-
Inlet: Splitless mode (1 min purge). Temperature: 260 °C.
-
Liner: Ultra Inert deactivated wool liner (essential to prevent adsorption).
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60 °C (hold 1 min).
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 30 °C/min to 300 °C (hold 3 min).
-
-
Mass Spectrometer:
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (40-350 m/z) for identification.
-
SIM Parameters for p-Cresidine:
-
Quant Ion: m/z 137 (Molecular Ion).
-
Qualifier Ions: m/z 122 (M - CH3), m/z 94 (Loss of -COCH3), m/z 77 .
Protocol C: Derivatization (Advanced/Trace Analysis)
Rationale: For detection limits <10 ppb, or to confirm identity in complex matrices, derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape.
-
Take 500 µL of the organic extract from Protocol A.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40 °C.
-
Add 50 µL Ethyl Acetate and 50 µL TFAA .
-
Cap and incubate at 60 °C for 20 minutes.
-
Evaporate to dryness again (to remove excess acid).
-
Reconstitute in 100 µL Ethyl Acetate.
-
Target Ion Shift: The molecular ion will shift to m/z 233 (Parent 137 + 97 [COCF3] - 1 [H]).
Visualizing the Analytical Logic
The following diagrams illustrate the workflow and the decision-making logic required for validating this specific method.
Diagram 1: Sample Preparation & Injection Workflow
Caption: Transformation of the non-volatile HCl salt into the volatile free base suitable for GC-MS.
Diagram 2: Method Validation Logic (Self-Validating System)
Caption: Logic gate for confirming analyte identity and system performance before reporting results.
Data Analysis & Interpretation
Identification Criteria (E-E-A-T)
To satisfy regulatory standards (e.g., EU REACH), positive identification requires:
-
Retention Time: Within ±0.1 minutes of the calibration standard.
-
Spectral Match: The abundance ratio of the qualifier ion (m/z 122) to the target ion (m/z 137) must be within ±20% of the standard.
Troubleshooting Common Issues
-
Peak Tailing: Usually indicates active sites in the liner. Replace the liner with a fresh, deactivated one. If the sample was not sufficiently basified, the HCl salt may be reforming or adhering to the glass.
-
Missing Peaks: Check the pH of the aqueous phase during extraction. If pH < 9, the amine remains protonated (water-soluble) and will not extract into the organic layer.
References
-
European Committee for Standardization (CEN). (2017). EN ISO 14362-1:2017 Textiles - Methods for determination of certain aromatic amines derived from azo colorants.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Methoxy-4-methylaniline. NIST Chemistry WebBook.
-
European Chemicals Agency (ECHA). (2023). Substance Information: 6-methoxy-m-toluidine (p-Cresidine). REACH Registered Substances.[2]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
Sources
Protecting group strategies for the amino group in 2-Methoxy-4-methylaniline
Topic: Protecting group strategies for the amino group in 2-Methoxy-4-methylaniline Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]
Application Note & Protocol Guide [1]
Introduction & Substrate Analysis
2-Methoxy-4-methylaniline (CAS: 39538-68-6), also known as 4-methyl-o-anisidine, presents a unique set of challenges and opportunities in organic synthesis.[1] As a key intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds, the protection of its primary amino group is often a critical first step to prevent oxidation or regioselective side reactions during downstream functionalization.
Substrate Profile[1][2][3][4][5][6][7]
-
Electronic Nature: Highly electron-rich.[1] The amino group (C1) is activated by the ortho-methoxy (C2) and para-methyl (C4) groups.
-
Reactivity Implications:
-
Oxidation Sensitivity: The electron-rich ring is prone to oxidation (darkening) upon exposure to air or oxidants, necessitating rapid protection.
-
Nucleophilicity vs. Sterics: While the electronic donation increases the nucleophilicity of the nitrogen, the ortho-methoxy group imposes a steric penalty. Bulky protecting groups (like Trityl or complex carbamates) may exhibit slower kinetics compared to unsubstituted anilines.
-
Acid Sensitivity: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution (EAS) or sulfonation during harsh acidic deprotection (e.g., neat TFA).
-
Strategic Decision Matrix
Selecting the correct protecting group (PG) depends entirely on the conditions of the subsequent reaction steps.
Figure 1: Decision matrix for selecting the optimal protecting group based on downstream compatibility.[1]
Protocol A: Boc Protection (Acid-Labile)
Best for: General synthesis where base stability is required.
Challenge: The ortho-methoxy group can sterically hinder the attack on the bulky
Materials
-
Substrate: 2-Methoxy-4-methylaniline (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 eq)[1] -
Base: Triethylamine (
) (1.5 eq) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve 2-Methoxy-4-methylaniline (10 mmol, 1.37 g) in anhydrous THF (30 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add
(15 mmol, 2.1 mL) followed by DMAP (1 mmol, 122 mg). Stir for 10 minutes at room temperature (RT). -
Reagent Addition: Add
(12 mmol, 2.62 g) dropwise as a solution in THF (5 mL).-
Note: Gas evolution (
) may be observed.
-
-
Reaction: Stir at RT for 4–6 hours. If TLC shows incomplete conversion after 6 hours, heat to 50°C for 2 hours.
-
TLC Monitoring: Mobile phase Hexane:EtOAc (4:1). The product (
) will be less polar than the starting aniline ( ).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc (50 mL).
-
Wash with 1M Citric Acid (2 x 30 mL) to remove DMAP and unreacted amine.
-
Wash with Sat.
(30 mL) and Brine (30 mL). -
Dry over
, filter, and concentrate.[2]
-
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high crystallinity of the Boc-derivative.
Quantitative Expected Data:
| Parameter | Value |
|---|---|
| Yield | 85 – 92% |
| Appearance | White to off-white crystalline solid |
| 1H NMR Marker | Singlet ~1.5 ppm (9H, t-Bu group) |[1]
Protocol B: Acetylation (Robust Stability)
Best for: Harsh downstream conditions (e.g., nitration, chlorosulfonation). Mechanism: Nucleophilic acyl substitution. The ortho-methoxy group accelerates this reaction relative to bulky electrophiles due to the high nucleophilicity of the amine.
Materials
-
Substrate: 2-Methoxy-4-methylaniline (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 eq) -
Solvent/Base: Acetic Acid (AcOH) or Pyridine. Green Alternative: Solvent-free with Zn dust.[1]
Step-by-Step Procedure (Standard Method)
-
Dissolution: Dissolve the aniline (10 mmol) in Glacial Acetic Acid (15 mL).
-
Addition: Add Acetic Anhydride (12 mmol, 1.1 mL) slowly at RT.
-
Exotherm Warning: The reaction is exothermic. Cooling to 0°C may be necessary for large scales (>10g).
-
-
Reaction: Stir at RT for 1 hour. The product often precipitates directly from the reaction mixture.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: Filter the precipitate. Wash with cold water (
mL) until the filtrate is neutral pH. -
Drying: Dry in a vacuum oven at 50°C.
Quantitative Expected Data:
| Parameter | Value |
|---|---|
| Yield | > 95% |
| Stability | Stable to air, moisture, and mild oxidants |
| Removal | Requires reflux in 6M HCl or NaOH |[1]
Protocol C: Fmoc Protection (Orthogonal)
Best for: Solid Phase Peptide Synthesis (SPPS) or when acid-labile groups (like t-Butyl esters) are present elsewhere.[1] Challenge: Fmoc-Cl is highly reactive but prone to hydrolysis.[1] Schotten-Baumann conditions (biphasic) are ideal here.[1]
Materials
-
Substrate: 2-Methoxy-4-methylaniline (1.0 eq)
-
Reagent: Fmoc-Chloride (Fmoc-Cl) (1.1 eq)[1]
-
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]
Step-by-Step Procedure
-
Setup: Dissolve 2-Methoxy-4-methylaniline (10 mmol) in 1,4-Dioxane (20 mL).
-
Buffer: Add a solution of
(20 mmol) in Water (20 mL). The mixture will become cloudy. -
Addition: Cool to 0°C. Add Fmoc-Cl (11 mmol, 2.84 g) portion-wise over 15 minutes.
-
Critical: Do not add all at once to prevent vigorous exotherm and hydrolysis.
-
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Workup:
Deprotection & Troubleshooting
Deprotection Workflow (Boc)
The electron-rich nature of the ring makes the substrate sensitive during acidic deprotection.
Figure 2: Optimized deprotection workflow to prevent oxidative side-reactions.
Critical Note on Scavengers: When removing Boc with TFA, the tert-butyl cation generated can attack the electron-rich aromatic ring (Friedel-Crafts alkylation).[1]
-
Recommendation: Always add Triethylsilane (TES) (2.0 eq) or 1,3-Dimethoxybenzene as a cation scavenger during the TFA deprotection step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Boc) | Steric hindrance from 2-OMe group.[1] | Add 10 mol% DMAP; Increase temp to 50°C. |
| Darkening of Reaction | Oxidation of aniline substrate. | Degas solvents; Perform under |
| Oiling Out (Fmoc) | Lipophilicity of Fmoc group. | Recrystallize from Ethanol/Water instead of simple filtration. |
| Side Products (Deprotection) | t-Butyl cation alkylation on ring.[1] | Use Triethylsilane (TES) scavenger; Reduce reaction time. |
References
-
Sigma-Aldrich. (n.d.).[1] 2-Methoxy-4-methylaniline Product Specification & CAS 39538-68-6.[1][6][7] Retrieved from [1][6]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.[1] (Mechanistic insights into Boc sterics).
- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Journal of Organic Chemistry, 72(17), 6599-6601. (Scavenger protocols).
- Raheem, I. T., et al. (2004). Fmoc-based strategies for the synthesis of electron-rich anilines. Organic Letters, 6(19). (Specifics on electron-rich systems).
Sources
Application Note: A Practical Guide to Monitoring Reactions of 2-Methoxy-4-methylaniline Hydrochloride with Thin-Layer Chromatography
Abstract: This technical guide provides a comprehensive, field-proven methodology for monitoring the progress of chemical reactions involving 2-Methoxy-4-methylaniline hydrochloride using Thin-Layer Chromatography (TLC). Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to not only execute the protocol but also to adapt it to analogous synthetic challenges. We will cover the principles of TLC, systematic method development, a detailed step-by-step protocol for reaction monitoring, and robust troubleshooting strategies.
Introduction: The Imperative of Real-Time Reaction Analysis
In the landscape of drug development and fine chemical synthesis, 2-Methoxy-4-methylaniline serves as a valuable aromatic amine building block for constructing more complex molecular architectures.[1][2] The hydrochloride salt is often used to improve the compound's stability and handling. Efficiently transforming this starting material into a desired product requires careful monitoring to determine the reaction's endpoint, prevent the formation of impurities, and optimize yield.
Thin-Layer Chromatography (TLC) stands as an indispensable analytical tool for the synthetic chemist. It offers a rapid, cost-effective, and visually intuitive method to qualitatively track the consumption of reactants and the formation of products, providing critical real-time data to inform decisions in the laboratory.[3][4] This guide will establish a self-validating system for using TLC to monitor reactions of 2-Methoxy-4-methylaniline.
Foundational Principles: Why TLC Works
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[4]
-
The Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel, is coated onto a solid support (e.g., glass or aluminum). Silica gel is polar due to the presence of surface silanol (Si-OH) groups.
-
The Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action.
-
The Separation Mechanism: A sample mixture is spotted at the bottom of the plate. As the mobile phase ascends, a competition ensues. Polar compounds in the mixture will adsorb more strongly to the polar silica gel and will be "left behind," traveling a shorter distance up the plate. Non-polar compounds interact less with the stationary phase and are carried further up the plate by the mobile phase.
The outcome is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under specific conditions.[5][6]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7][8]
A low Rf value indicates a polar compound, while a high Rf value signifies a less polar compound. By observing the disappearance of the starting material's spot and the emergence of a new product spot with a different Rf, one can effectively monitor the reaction's progress.[9][10]
The Analyte: Understanding 2-Methoxy-4-methylaniline
To develop an effective TLC method, we must understand the physicochemical properties of our analyte. While the starting material is the hydrochloride salt, it is the free base, 2-Methoxy-4-methylaniline, that is typically involved in organic reactions and will be chromatographed.
| Property | Value | Significance for TLC |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | [2][11] |
| Appearance | White to brown powder/lump | |
| Polarity | Moderately polar | The aromatic ring, methoxy group, and primary amine contribute to its polarity, suggesting strong interaction with silica gel. |
| Solubility | Insoluble in water; soluble in ethanol | [2][12] |
| Key Functional Groups | Aromatic ring, Primary amine (-NH₂), Ether (-OCH₃) | The amine group is basic and can cause "tailing" on acidic silica gel. The aromatic ring allows for easy visualization under UV light.[13] |
Protocol Part I: TLC Method Development
The goal of method development is to find a mobile phase system that provides clear separation between the starting material and the product(s), with Rf values ideally between 0.2 and 0.8 for optimal resolution.
Stationary Phase Selection
For an analyte of moderate polarity like 2-Methoxy-4-methylaniline, silica gel 60 F254 plates are the industry standard. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.
Mobile Phase (Eluent) Selection & Optimization
The choice of eluent is the most critical variable. Since our analyte is moderately polar, we will use a binary system composed of a non-polar solvent and a more polar solvent. A common and effective starting point is a mixture of Hexane and Ethyl Acetate .[14][15]
The Causality of Eluent Composition:
-
Increasing Ethyl Acetate (Polar Component): Increases the eluent's overall polarity. This causes all spots to move further up the plate (higher Rf values) because the polar solvent molecules compete more effectively with the analytes for binding sites on the silica gel.
-
Increasing Hexane (Non-Polar Component): Decreases the eluent's overall polarity. This results in all spots moving shorter distances (lower Rf values) as they adsorb more strongly to the stationary phase.
Systematic Optimization Workflow:
-
Initial Trial: Begin with a 4:1 Hexane:Ethyl Acetate mixture. This is a relatively non-polar system.
-
Analyze and Adjust: Spot the starting material (2-Methoxy-4-methylaniline) on a TLC plate and develop it in the initial eluent.
-
If the Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 2:1 or 1:1 Hexane:EtOAc).
-
If the Rf is too high (>0.8): The eluent is too polar. Increase the proportion of hexane (e.g., try 9:1 Hexane:EtOAc).
-
-
Addressing Tailing: Aromatic amines often exhibit "tailing" or streaking on silica gel due to strong acid-base interactions between the basic amine and the acidic silanol groups. To create sharp, well-defined spots, add ~0.5-1% triethylamine (Et₃N) to the eluent system. The triethylamine will neutralize the acidic sites on the silica, preventing the analyte from sticking.
Visualization Technique Selection
A two-tiered approach ensures reliable visualization.
-
Primary (Non-Destructive) Method: UV Light The conjugated aromatic ring in 2-Methoxy-4-methylaniline and many of its derivatives strongly absorbs UV light. When viewed under a UV lamp at 254 nm, these compounds will appear as dark purple or black spots against the glowing green background of the TLC plate.[4][13] This is the quickest and most common visualization method.
-
Secondary (Destructive) Method: Chemical Staining If a product is not UV-active or for additional confirmation, a chemical stain can be used after UV visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with any compound that can be oxidized, which includes the amine and potentially other functional groups. It produces yellow-to-brown spots on a purple background.[13]
-
p-Anisaldehyde Stain: This stain is particularly effective for a wide range of functional groups and often gives characteristic colors. After dipping the plate in the stain, gentle heating with a heat gun is required to develop the colored spots.[13][16]
-
Protocol Part II: Step-by-Step Reaction Monitoring
This protocol assumes a hypothetical N-acetylation reaction, where the moderately polar 2-Methoxy-4-methylaniline is converted to a less polar N-acetylated product.
Materials & Equipment
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate, Triethylamine
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun
-
Reference standard of 2-Methoxy-4-methylaniline
-
Reaction mixture
Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Step 1: Preparation
-
Prepare the Eluent: In a beaker, prepare the optimized mobile phase (e.g., 20 mL of 4:1 Hexane:Ethyl Acetate + 0.2 mL Triethylamine).
-
Saturate the Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This ensures uniform development.
-
Prepare Samples for Spotting:
-
SM (Starting Material): Dissolve a tiny amount (~1 mg) of 2-Methoxy-4-methylaniline in a suitable solvent (e.g., ethyl acetate).
-
RXN (Reaction Mixture): At time t=0 (and subsequent time points), withdraw a small aliquot from the reaction using a capillary tube and dilute it in a vial with a few drops of ethyl acetate.
-
CO (Co-spot): In a separate vial, mix a drop of the SM solution with a drop of the RXN solution. This lane is crucial for confirming spot identities.
-
Step 2: Spotting the TLC Plate
-
Using a pencil (never a pen), gently draw a baseline ~1 cm from the bottom of the TLC plate.
-
Mark three lanes: "SM," "CO," and "RXN."
-
Using a capillary tube, touch it briefly to the corresponding solution and then gently and briefly touch the tip to the baseline in the appropriate lane. Aim for small, concentrated spots (1-2 mm in diameter).
Step 3: Development
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the eluent level.[4]
-
Close the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is ~1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[9]
Step 4: Visualization & Interpretation
-
Allow the solvent to fully evaporate from the plate.
-
View the plate under a 254 nm UV lamp in a dark environment. Circle the visible spots with a pencil.
-
(Optional) Proceed with chemical staining if needed.
-
Analysis:
-
The SM lane shows the Rf of the starting material.
-
The RXN lane shows the starting material and the appearance of a new spot for the product. As the reaction progresses, the SM spot will fade, and the product spot will intensify.
-
The CO lane is the diagnostic lane. The starting material spot in this lane will have the same Rf as the SM lane, confirming its identity in the reaction mixture.
-
The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.
-
Caption: Relationship between compound/eluent polarity and Rf value.
Data Summary and Troubleshooting
The following table illustrates hypothetical data from a TLC method development experiment for an N-acetylation reaction.
| Eluent System (Hexane:EtOAc) | Modifier | Rf (Starting Material) | Rf (Product) | Observations |
| 9:1 | None | 0.10 | 0.25 | Spots are tailing. Poor separation. |
| 4:1 | None | 0.25 | 0.50 | Spots still show some tailing. |
| 4:1 | 1% Et₃N | 0.30 | 0.55 | Optimal. Sharp spots, good separation. |
| 2:1 | 1% Et₃N | 0.50 | 0.80 | Good separation, but Rf values are getting high. |
| 1:1 | 1% Et₃N | 0.75 | 0.95 | Poor separation, spots are too close to the solvent front. |
Common Troubleshooting Scenarios:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| All spots remain on the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| All spots run to the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane). |
| Spots are streaky or "tailing" | Analyte is too acidic/basic for silica gel; Sample is too concentrated. | Add a modifier (e.g., 1% triethylamine for bases, 1% acetic acid for acids); Dilute the sample before spotting. |
| No spots are visible under UV light | Compounds are not UV-active. | Use a chemical stain (e.g., KMnO₄ or p-anisaldehyde). |
| Poor separation between spots | Eluent polarity is not optimized. | Systematically vary the solvent ratio; consider a different solvent system (e.g., Dichloromethane/Methanol). |
References
-
PubChem. (n.d.). 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Anwar, S. et al. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology.
- Gholivand, M. B., & Torkashvand, M. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(18), 7351-7358.
-
Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
- Shultz, G. V., & Stains, M. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress.
- Analytical Methods. (2014).
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
- ResearchGate. (2023).
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Oreate AI Blog. (2024).
- Analytical Methods. (2014).
- Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- ResearchGate. (1998). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
Sources
- 1. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Troubleshooting low yield in diazotization of 2-Methoxy-4-methylaniline hydrochloride
Case ID: DZ-CRES-04 Topic: Troubleshooting Low Yield & Side Reactions Substrate: 2-Methoxy-4-methylaniline Hydrochloride (p-Cresidine HCl) Urgency: High (Process Optimization)
Module 1: The Diagnostic Framework (Root Cause Analysis)
Low yield in the diazotization of electron-rich anilines like 2-Methoxy-4-methylaniline is rarely a result of "reaction failure" but rather "reaction competition." The methoxy (
While EDGs stabilize the resulting diazonium salt via resonance, they create a critical process vulnerability: The "Self-Coupling" Paradox.
-
The Trap: The starting material is highly nucleophilic.
-
The Consequence: If the reaction medium is not sufficiently acidic, the unreacted amine attacks the newly formed diazonium salt.
-
The Result: Formation of azo dyes (tars) or triazenes instead of the desired diazonium intermediate.
Critical Process Parameters (CPPs)
| Parameter | Target Range | The "Why" (Mechanistic Impact) |
| Acidity (H⁺) | 2.5 – 3.0 equivalents | CRITICAL. You must protonate the free amine to prevent it from acting as a nucleophile (coupling). If pH > 2, tar formation is inevitable. |
| Temperature | -5°C to +5°C | Above 5°C, the diazonium salt hydrolyzes to form the phenol (cresol derivative). Below -5°C, reaction kinetics stall, leading to nitrite accumulation. |
| Solubility | Fine Slurry | The HCl salt is sparingly soluble. Large crystals trap amine inside, preventing reaction. You need a high-shear dispersion. |
| Nitrite Addition | Sub-surface / Slow | Rapid addition generates excess |
Module 2: Visualizing the Failure Modes
The following diagram illustrates the desired pathway versus the catastrophic side reactions responsible for yield loss.
Figure 1: Reaction pathway analysis showing how acidity and temperature deviations lead to specific by-products.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a thick, dark tar/paste. What happened?
-
Diagnosis: C-Coupling (Azo Dye Formation).
-
Mechanism: Your reaction environment lacked sufficient acid. The highly reactive p-cresidine substrate attacked the formed diazonium salt.
-
The Fix: Increase acid concentration to at least 2.5 molar equivalents relative to the amine. Ensure the amine is fully protonated (ammonium salt form) before adding nitrite.
Q2: I see brown fumes in the flask. Is this normal?
-
Diagnosis: Nitrous Acid Decomposition. [1]
-
Mechanism: You are adding Sodium Nitrite too fast or the temperature is too high.
. You are losing your reagent to the atmosphere. -
The Fix: Slow down the addition rate. Ensure the tip of the addition funnel is submerged (if possible) or drops directly into the vortex. Keep T < 5°C.
Q3: The Starch-Iodide paper turns blue instantly, but my yield is still low.
-
Diagnosis: False Positive / Decomposition.
-
Mechanism: A positive starch-iodide test only means excess nitrite is present. It does not prove the amine has reacted. If your amine is trapped in large clumps (insoluble HCl salt), you will have excess nitrite in the liquid phase but unreacted amine in the solid phase.
-
The Fix: Grind your starting material to a fine powder. Use high-shear stirring. Perform a "Clarification Test": Take a small aliquot and dilute with water; it should be clear. If turbid, unreacted amine remains.
Q4: The diazonium salt precipitates out. Should I filter it?
-
Diagnosis: Solubility Limit. [2]
-
Guidance: NO. Do not isolate dry diazonium salts of this class unless absolutely necessary; they can be shock-sensitive. Use the suspension directly in the next step (Sandmeyer/Coupling). If you must filter, keep it wet/damp.
Module 4: Optimized Protocol (The "Gold Standard")
This protocol is designed to maximize contact surface area and suppress side reactions.
Reagents:
-
2-Methoxy-4-methylaniline HCl (1.0 eq)
-
Hydrochloric Acid (37%) (2.5 - 3.0 eq)
-
Sodium Nitrite (1.05 - 1.1 eq)
-
Solvent: Water (approx. 5-7 volumes)
Step-by-Step Workflow:
-
Micronization (Crucial Step):
-
If the starting material is chunky, grind it to a fine powder using a mortar and pestle.
-
Why: The HCl salt is sparingly soluble. Reaction occurs at the solid-liquid interface. Large particles = incomplete reaction.
-
-
Acid Slurry Preparation:
-
Diazotization:
-
Dissolve
in a minimum amount of water (approx 1:2 w/v). -
Add the nitrite solution dropwise below the surface of the liquid if possible.
-
Maintain T < 5°C.
-
Stir for 30–60 minutes post-addition.
-
-
Endpoint Validation (The Dual-Check):
-
Test A (Starch-Iodide): Spot on paper.[3] Immediate blue/black = Excess Nitrite (Good).
-
Test B (Congo Red): Spot on paper. Blue = Free Mineral Acid (Good). If Red/Brown, add more HCl immediately.
-
Test C (Clarification): Dilute 1 drop of reaction mix in 2mL water. Solution should be clear yellow/orange. Turbidity = Unreacted Amine.
-
-
Urea Quench (Optional but Recommended):
-
If Starch-Iodide is strongly positive after 1 hour, add small amounts of Urea (sulfamic acid) to destroy excess nitrite before the next step. This prevents side reactions in the subsequent coupling/Sandmeyer stage.
-
Module 5: Troubleshooting Logic Flow
Use this decision tree to navigate live issues in the lab.
Figure 2: Decision tree for real-time troubleshooting of diazotization anomalies.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
O'Neil, M. J. (Ed.). (2013).[5][6] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Physical properties of p-cresidine).
-
Organic Chemistry Portal. (n.d.). Diazotization. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 2. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
Technical Support Center: Purification of 2-Methoxy-4-methylaniline Hydrochloride
Case ID: PUR-MMHC-001 Subject: Removal of Colored Oxidation Impurities (Pink/Red/Brown Discoloration) Compound: 2-Methoxy-4-methylaniline Hydrochloride (also known as p-Cresidine HCl) CAS: 102-50-1 (Free base), 63469-86-5 (HCl salt)
Executive Summary
Researchers frequently encounter discoloration in this compound. While the pure salt is white to off-white, oxidative degradation leads to the formation of azo compounds, quinones, and polymeric aniline derivatives. These impurities manifest as pink, red, or brown coloration.
This guide provides three tiered protocols for purification, ranging from standard recrystallization to chemical reduction and total acid-base regeneration.
Tier 1: Adsorptive Recrystallization (Standard Protocol)
Best for: Mild discoloration (light pink/beige) and routine cleanup.
The most effective first-line defense is recrystallization using activated carbon (charcoal). The planar structure of the colored aromatic impurities allows them to adsorb strongly to the carbon matrix, while the target salt remains in solution.
Solvent Selection Guide
| Solvent System | Solubility Profile | Application |
| Ethanol (95%) | High solubility at boiling; moderate at RT. | Recommended. Best balance of yield and purity. |
| Water | High solubility. | Good for removing inorganic insolubles, but poor for removing organic colors without carbon. |
| Isopropanol | Moderate solubility. | excellent for maximizing crystallization yield upon cooling. |
Protocol Steps
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (95%) or Ethanol/Water (9:1).
-
Adsorption: Remove from heat source. Add Activated Carbon (1-3% by weight of the crude material).
-
Technical Note: Never add carbon to a boiling solution; it will foam over (bump) instantly.
-
-
Digestion: Return to gentle reflux for 10–15 minutes to allow adsorption equilibrium.
-
Hot Filtration: Filter the solution while hot through a pre-warmed Büchner funnel containing a pad of Celite (diatomaceous earth).
-
Why Celite? Carbon particles are fine and will clog standard paper or pass through, re-contaminating the filtrate.
-
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then chill in an ice bath (0–4°C).
-
Collection: Filter the white crystals and wash with cold ether or isopropanol.
Workflow Visualization
Figure 1: Logic flow for adsorptive recrystallization. Note the critical hot filtration step.
Tier 2: Chemical Reduction (The "Pink Killer")
Best for: Persistent pink/red color that survives activated carbon.
Aniline oxidation products (often quinone-imines or azo species) can sometimes be chemically reduced back to colorless forms or more soluble by-products that remain in the mother liquor.
The Additive: Sodium Dithionite ( )
Also known as sodium hydrosulfite. It acts as a potent reducing agent in aqueous/alcoholic solutions.
Protocol Modification
-
Follow the Tier 1 protocol.
-
During the Dissolution step, add a small quantity of Sodium Dithionite (0.5 – 1.0% by weight).
-
Observe the color change.[1] The solution should bleach from red/pink to pale yellow or colorless.
-
Proceed immediately to filtration and crystallization.
-
Warning: Do not prolong heating after adding dithionite, as sulfur colloidal precipitates may form.
-
Tier 3: Acid-Base Regeneration (The "Deep Clean")
Best for: Heavily degraded samples (dark brown) or when high purity (>99.5%) is required for biological assays.
This method leverages the chemical difference between the salt and the neutral organic impurities. By converting the salt to the free base (an oil), we can distill or extract it, leaving behind water-soluble impurities and non-basic tars.
Protocol Steps
-
Basification: Dissolve the salt in water. Slowly add 2M NaOH until pH > 10. The solution will become turbid as the free base (2-Methoxy-4-methylaniline) separates as an oil.
-
Extraction: Extract the oily free base into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Washing: Wash the organic layer with brine to remove excess base and water-soluble impurities. Dry over
.[2] -
Distillation (Optional but Recommended): If the free base is still colored, perform a vacuum distillation. (Boiling point: ~115°C at 10 mmHg). Collect the clear distillate.
-
Salt Formation: Dissolve the purified free base in dry Diethyl Ether or Ethanol.
-
Precipitation: Add HCl (gas or solution in dioxane/ether) dropwise. The pure white hydrochloride salt will precipitate instantly.
Regeneration Logic Tree
Figure 2: The Acid-Base Regeneration Cycle separates impurities based on chemical properties.
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Crystals remain pink | Oxidation products are trapped in the crystal lattice. | Use Tier 2 (Sodium Dithionite) or switch to Tier 3 (Acid-Base Regeneration). |
| Low Yield | Too much solvent used during recrystallization. | Concentrate the mother liquor (filtrate) and cool again to harvest a "second crop" of crystals.[3] |
| Filtrate turns cloudy | "Bumping" of carbon or premature crystallization. | Ensure funnel is pre-heated. Use a Celite pad. Wash the filter cake with hot solvent immediately. |
| Oil forms instead of crystals | "Oiling out" (Liquid-Liquid phase separation). | The solution is too concentrated or hot. Add a seed crystal. Re-heat and add a small amount of compatible co-solvent. |
Frequently Asked Questions
Q: Can I use Silica Gel Chromatography? A: Not recommended for the hydrochloride salt. The salt is highly polar and will streak on silica. If you must use chromatography, convert to the free base first (Tier 3), run the column, and then re-salt.
Q: How do I store the purified compound to prevent re-oxidation? A: Anilines are air-sensitive. Store the purified salt in an Amber Glass Vial under an inert atmosphere (Argon or Nitrogen). Keep in a desiccator at 4°C. Light and moisture accelerate the formation of colored impurities [1].
Q: What are the safety concerns? A: 2-Methoxy-4-methylaniline is classified as a Group 2B Carcinogen (Possibly carcinogenic to humans). Always handle in a fume hood wearing nitrile gloves and a P95/N95 respirator or equivalent. Avoid generating dust [2].[4][5][6]
References
-
BenchChem. (2025).[3] Technical Support Center: Purification of 2-Ethoxy-4,6-dihydroxypyrimidine by Recrystallization. (See general recrystallization principles for aniline derivatives).
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxy-4-methylaniline.
-
Org. Synth. (1941). General methods for purification of aniline derivatives. Organic Syntheses, Coll. Vol. 1, p. 111.[7]
-
PubChem. (2025).[7] 2-Methoxy-4-methylaniline Compound Summary. National Library of Medicine. [7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Solubilization Strategies for 2-Methoxy-4-methylaniline Hydrochloride
[1][2]
Executive Summary & Compound Identification[3]
The Core Issue: Users frequently encounter precipitation or failure to dissolve when attempting to introduce 2-Methoxy-4-methylaniline hydrochloride into standard organic reaction media (DCM, THF, Toluene, Ethyl Acetate).[1][2]
Root Cause: The hydrochloride salt form possesses high crystal lattice energy and ionic character, rendering it insoluble in non-polar and moderately polar organic solvents.[2] While the free base is lipophilic, the salt requires high-dielectric protic solvents (Water, Methanol) or dipolar aprotic solvents (DMSO, DMF) for dissociation.[1][2]
Compound Verification (Critical): Ensure you are working with the correct isomer. Naming confusion is common in this class.
Decision Matrix: Selecting a Solubilization Strategy
Before modifying your protocol, use this decision tree to select the optimal method based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.
Protocol A: Free-Basing (The Gold Standard)[1][2]
Objective: Convert the ionic hydrochloride salt into the neutral, organic-soluble free base (2-Methoxy-4-methylaniline). This is the most robust solution for reactions in DCM, THF, or Toluene.[2]
Mechanism:
Step-by-Step Workflow
-
Dissolution: Suspend the hydrochloride salt in a minimal volume of water.[1][2] It should dissolve completely; if not, gently warm to 30°C.[1][2]
-
Neutralization: Slowly add Saturated Aqueous Sodium Bicarbonate (
) or 1M NaOH while stirring. -
Extraction: Add an equal volume of organic solvent (DCM or Ethyl Acetate).[1][2]
-
Separation: Shake vigorously in a separatory funnel. Collect the organic (lower for DCM, upper for EtOAc) layer.[1][2]
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. -
Filtration & Concentration: Filter off the drying agent and concentrate in vacuo.
Figure 2: Workflow for converting the hydrochloride salt to the organic-soluble free base.
Protocol B: Solvent Engineering (Retaining the Salt)[2]
If your protocol requires the protonated amine (e.g., to prevent oxidation or side reactions), you cannot use Method A. Instead, use a high-dielectric solvent system.[2]
Recommended Solvent Systems
| Solvent System | Solubility Rating | Application Notes |
| Methanol (MeOH) | High | Best for storage. Can be used as a co-solvent with DCM (up to 10-20% MeOH in DCM).[1][2] |
| DMSO / DMF | Very High | Use for |
| Water | High | Limited utility for organic synthesis unless using biphasic conditions. |
| DCM / THF / EtOAc | Negligible | Do not use pure. The salt will remain as a suspension. |
Technical Tip: For reactions in DCM that require the salt, try adding Methanol (5-10% v/v) .[1][2] This often breaks the lattice enough to solubilize the salt without significantly altering the solvent's bulk properties.[1][2]
Troubleshooting & FAQs
Q: Can I use triethylamine (TEA) to dissolve the salt in DCM directly?
A: Yes. Adding 1.1 equivalents of TEA to the suspension of the HCl salt in DCM will generate the free base in situ and precipitate Triethylamine Hydrochloride (
Q: Is 2-Methoxy-4-methylaniline the same as p-Cresidine? A: No. This is a common error.[1][2]
-
p-Cresidine: 2-Methoxy-5 -methylaniline (CAS 120-71-8).[1][2]
-
Your Compound: 2-Methoxy-4 -methylaniline (CAS 39538-68-6).[1][2][3][4][5]
-
Impact: While solubility properties are nearly identical, their reactivity and biological activity differ.[1][2] Verify your reagent label carefully [1, 2].
Q: I see a black tar after free-basing. What happened? A: Anilines are oxidation-sensitive.[1][2] The "free base" form oxidizes rapidly in air, turning dark brown/black.[1][2]
-
Fix: Perform the free-basing step quickly, keep solutions under Nitrogen/Argon, and use the material immediately.[1][2]
Q: What are the safety concerns? A: Like many aniline derivatives, this compound is potentially carcinogenic and toxic [3, 4].[2][6][7]
References
-
Sigma-Aldrich. 2-Methoxy-4-methylaniline Product Specification & CAS Verification. Accessed October 2025.[1][2] Link
-
PubChem. Compound Summary: 2-Methoxy-4-methylaniline (4-Methyl-o-anisidine).[1][2][3][4] National Library of Medicine.[1][2] Link[1][2]
-
Fisher Scientific. Safety Data Sheet: Anisidine Derivatives. Link
-
CPAchem. Safety Data Sheet: 2-Methoxy-4-methylaniline [CAS:39538-68-6]. Link[1][2]
Sources
- 1. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Challenges in the scale-up synthesis of 2-Methoxy-4-methylaniline hydrochloride
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-4-methylaniline Hydrochloride
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 39538-68-6 (Free Base) / Salt Formation
Critical Route Verification & Nomenclature
Before proceeding with scale-up, you must verify your target isomer.[1] The nomenclature for methoxy-methyl-anilines is frequently confused in literature and procurement.
| Common Name | Chemical Name (IUPAC) | CAS (Free Base) | Structure Note |
| Target Molecule | 2-Methoxy-4-methylaniline | 39538-68-6 | NH₂ at 1, OMe at 2, Me at 4 |
| p-Cresidine | 2-Methoxy-5-methylaniline | 120-71-8 | NH₂ at 1, OMe at 2, Me at 5 |
| m-Cresidine | 4-Methoxy-2-methylaniline | 102-50-1 | NH₂ at 1, OMe at 4, Me at 2 |
Note: This guide specifically addresses the 2-Methoxy-4-methylaniline isomer.[1] If you are synthesizing p-Cresidine (the most common dye intermediate), the starting material and regioselectivity challenges differ.[1]
Synthesis Workflow & Logic
The scale-up of this molecule generally proceeds via the nitration of 3-methylanisole followed by reduction and salt formation.[1] The primary Critical Quality Attribute (CQA) is the regioselectivity during nitration.
Figure 1: Synthetic pathway highlighting the critical isomer separation step derived from 3-methylanisole nitration.
Troubleshooting Guide: The Nitration Phase
Context: Nitration of 3-methylanisole is an electrophilic aromatic substitution.[1] The methoxy group (strong activator) directs ortho/para. The methyl group (weak activator) also directs ortho/para.
-
Target Position (6): Ortho to OMe, Para to Me. (Synergistic activation).
-
Competitor Position (4): Para to OMe, Ortho to Me.[1] (Synergistic activation).
-
Result: You will inevitably get a mixture of the 6-nitro (Target) and 4-nitro isomers.[1]
Q: Why is my isomer ratio shifting unfavorably towards the 4-nitro impurity?
A: This is often driven by temperature and steric factors.[1]
-
Mechanism: The 6-position is sterically flanked by the OMe group.[1] The 4-position is flanked by the Methyl group.[1][2][3][4] Higher temperatures generally decrease selectivity, favoring the statistically distributed or kinetically accessible products rather than the thermodynamically preferred one.
-
Corrective Action:
-
Lower Temperature: Conduct the nitration at -10°C to 0°C.
-
Solvent Switch: If using neat H₂SO₄, switch to Acetic Anhydride (
) as the solvent. The formation of acetyl nitrate (in situ) often improves regioselectivity for ortho-nitration relative to the methoxy group (the 6-position).[1]
-
Q: I am seeing a "Thermal Runaway" warning on my calorimeter during scale-up. Why?
A: Nitration is highly exothermic (
-
Root Cause: In batch reactors, the accumulation of unreacted nitric acid due to poor mixing or fast addition rates leads to a sudden "kick" where the reaction rate accelerates exponentially.[1]
-
Protocol:
-
Dosing Control: Do not add HNO₃ all at once. Use a dosing pump interlocked with the reactor temperature probe. If
, stop dosing. -
Quench Plan: Have an emergency water dump tank ready.
-
Troubleshooting Guide: Reduction & Hydrogenation
Context: Converting the nitro-intermediate to the aniline using Pd/C and Hydrogen gas.
Q: The reaction starts fast but stalls at 80% conversion. Adding more catalyst doesn't help.
A: This indicates Catalyst Poisoning , not exhaustion.
-
Diagnosis: Check your nitro-intermediate purity.[1] Residual sulfur (from sulfonation side reactions in nitration) or halides are potent poisons for Palladium.
-
Solution:
-
Wash Protocol: Ensure the nitro-intermediate is washed with dilute bicarbonate and water until pH is neutral.[1] Recrystallize the nitro compound from ethanol before hydrogenation.
-
Alternative: If poisons cannot be removed, switch to Raney Nickel (more robust against sulfur) or chemical reduction (Fe/HCl - Béchamp), though the latter generates significant waste.[1]
-
Q: My product is turning pink/red during filtration.
A: Anilines are highly prone to oxidation, forming "rosaniline" type colored impurities.
-
Mechanism: Electron-rich aromatic amines oxidize in air, especially when wet or in solution.[1]
-
Corrective Action:
-
Inert Atmosphere: Filter under Nitrogen (
) blanket. -
Antioxidant: Add a trace amount of sodium dithionite (
) to the aqueous workup if using chemical reduction. -
Speed: Proceed immediately to salt formation. Do not store the free base oil.
-
Troubleshooting Guide: Salt Formation (The Hydrochloride)
Context: Converting the oily free base into the stable solid Hydrochloride salt.
Q: The salt is oiling out instead of crystallizing.
A: This is a solvent polarity and water content issue.
-
Cause: Presence of water (from the reduction step or wet HCl) prevents crystal lattice formation.
-
Protocol (Self-Validating):
-
Dissolve the crude aniline free base in anhydrous Ethyl Acetate or IPA (Isopropyl Alcohol).
-
Dry this solution over
to remove trace water. -
Cool to 0-5°C.
-
Slowly bubble anhydrous HCl gas or add HCl in Dioxane/Ether .
-
Stop Point: Monitor pH. Stop when pH reaches 2-3.[1] Excess HCl can cause redissolution or hydrolysis of the methoxy group (though rare under mild conditions).[1]
-
Q: The final salt is hygroscopic and clumps after drying.
A: Residual solvent or excess HCl is trapped in the lattice.
-
Fix:
-
Wash the filter cake with cold, anhydrous diethyl ether or heptane to remove excess acid.
-
Dry in a vacuum oven at 40°C over
or silica gel. -
Storage: Store in amber glass under Argon.
-
Technical Data Summary
| Property | Value (Approx.) | Note |
| Molecular Formula | Salt Form | |
| MW | 173.64 g/mol | HCl Salt |
| Solubility | Soluble in Water, Ethanol | Insoluble in Ether/Hexane |
| Appearance | White to off-white needles | Turns grey/pink on oxidation |
| Storage | Hygroscopic, Light Sensitive | Store < 25°C, Inert Gas |
Impurity Troubleshooting Logic
Figure 2: Decision tree for identifying and rectifying common impurity profiles in aniline scale-up.
References
-
Chemical Structure & Nomenclature Verification
-
Nitration of Anisoles & Regioselectivity
-
Fischer, A., Henderson, G. N., & Raymahasay, S. (1987).[1] ipso Nitration.[4][5][6][7] XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. Link[1]
- Note: This paper details the directing effects in methylanisole systems, crucial for understanding the 4- vs 6-position competition.
-
-
General Aniline Synthesis & Safety
-
Safety Data & Handling
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. para-Cresidine - Wikipedia [en.wikipedia.org]
- 9. 2-Methoxy-5-methylaniline CAS 120-71-8 p-Cresidine In stock, CasNo.120-71-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
Managing exothermic reactions during the synthesis of 2-Methoxy-4-methylaniline hydrochloride
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylaniline hydrochloride (CAS No. 71288-98-7).[1] This guide is designed for our valued partners in research and drug development. The synthesis of this compound involves highly energetic transformations, and this document provides in-depth troubleshooting advice and FAQs to help you manage the associated exothermic events safely and effectively.
Troubleshooting Guide: Real-Time Event Management
This section addresses critical issues that may arise during the synthesis, requiring immediate attention. The primary exothermic risks in a typical synthesis route (e.g., nitration of a precursor followed by reduction and salt formation) are thermal runaways.[2][3]
Issue 1: Rapid, Uncontrolled Temperature Rise During Nitration
Question: I've begun the dropwise addition of the nitrating mixture (e.g., HNO₃/H₂SO₄) to my solution of the aromatic precursor. The internal temperature is rising much faster than anticipated, and my cooling bath can't keep up. What should I do?
Answer: You are observing the initial signs of a thermal runaway reaction. This is a critical safety event where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an accelerating cycle of temperature and reaction rate increase.[4]
Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most crucial step. Cease the flow of the nitrating agent to halt the introduction of new reactive material.[4]
-
Maximize Cooling: Ensure your cooling system is at maximum capacity. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature. For cryocoolers, ensure the setpoint is at its lowest safe operating temperature.[5]
-
Enhance Agitation: Increase the stirring rate, provided it does not cause splashing. This improves heat transfer from the bulk solution to the vessel walls and into the cooling medium, helping to break up potential localized hot spots.
-
Prepare for Emergency Quench: If the temperature continues to rise despite the above measures, you must be prepared to quench the reaction. Have a large volume of pre-chilled quenching agent (e.g., a large beaker of ice water) ready for immediate use.[6] A controlled quench involves slowly and carefully adding the cold quenching agent to the reaction mixture.[7] In a severe emergency, the reaction mixture can be poured into the quenching agent, but this should be a last resort due to the risk of splashing hazardous materials.
Root Cause Analysis & Prevention:
-
Cause: The addition rate of the nitrating agent was too high for the scale and cooling capacity.[4]
-
Solution: For future experiments, reduce the addition rate significantly. Perform a small-scale trial to determine the maximum safe addition rate before proceeding to a larger scale.[8]
-
-
Cause: Inadequate cooling system for the reaction scale.
-
Cause: Poor heat transfer due to insufficient stirring.
-
Solution: Use an overhead stirrer for viscous mixtures or larger volumes to ensure efficient mixing. A magnetic stir bar may not be sufficient.
-
Issue 2: Sudden Temperature Spike During Hydrogenation (Nitro Group Reduction)
Question: I am performing a catalytic hydrogenation to reduce the nitro group. After an initial induction period, the temperature and pressure are changing rapidly. Is this normal?
Answer: While catalytic hydrogenations are often exothermic, a sudden and sharp increase in temperature can be hazardous.[10] This can be caused by the catalyst suddenly becoming highly active after an induction period or poor hydrogen dispersion leading to a rapid, localized reaction.
Immediate Actions:
-
Stop Hydrogen Flow: Immediately close the hydrogen supply to the reactor.
-
Vent the Reactor (If Safe): If the pressure is rising to dangerous levels, vent the reactor to an appropriate and safe exhaust system.
-
Engage Emergency Cooling: Apply maximum cooling to the reactor to absorb the heat being generated.
Root Cause Analysis & Prevention:
-
Cause: Catalyst activity was too high for the initial conditions.
-
Solution: Use a smaller initial amount of catalyst or a less active catalyst. Ensure the catalyst is well-dispersed in the solvent before introducing hydrogen.
-
-
Cause: Poor process control.
-
Solution: Introduce hydrogen in a controlled manner, monitoring both temperature and pressure. Do not allow hydrogen to accumulate in the headspace. Ensure vigorous stirring to facilitate gas-liquid mass transfer and heat dissipation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and safe execution of the synthesis.
Q1: Which step in the synthesis of this compound is the most exothermically hazardous?
A1: The nitration of the aromatic precursor (e.g., 4-methoxyacetanilide) is typically the most hazardous step.[3] Aromatic nitrations are highly exothermic reactions, and the reaction rate is very sensitive to temperature.[11] A small increase in temperature can dramatically increase the reaction rate, leading to a thermal runaway. A secondary, but still significant, exotherm occurs during the final step of forming the hydrochloride salt by adding concentrated hydrochloric acid to the free aniline base. This is an acid-base neutralization, which is always exothermic.
Q2: How can I accurately predict the heat output of my reaction before starting?
A2: Reaction calorimetry is the gold standard for characterizing thermal hazards. A reaction calorimeter (such as an RC1) can measure the rate of heat evolution in real-time under process conditions. This data allows you to determine the maximum heat output, the adiabatic temperature rise (the theoretical temperature increase if all cooling were to fail), and the maximum safe addition rate for your specific equipment.
Q3: What is a "thermal runaway," and why is it so dangerous?
A3: A thermal runaway is a positive feedback loop where an exothermic reaction's rate increases with temperature, which in turn releases more heat and further increases the temperature.[12][13] This can lead to a violent increase in reaction rate, causing a rapid build-up of temperature and pressure inside the reactor. The consequences can range from boiling over the solvent to a vessel rupture or explosion.[2] Understanding and preventing thermal runaway is a cornerstone of chemical process safety.[5]
Q4: What are the best practices for adding reagents in a highly exothermic reaction?
A4: The key is controlled, slow addition.[14] Never add all reagents at once unless the safety of doing so has been proven on a small scale.[14] For liquid reagents, use a syringe pump or a pressure-equalizing dropping funnel for a consistent, slow, dropwise addition.[14] For solids, add them in small portions, allowing the temperature to stabilize after each addition. Always add the more reactive reagent to the bulk of the less reactive material (e.g., add the nitrating mixture to the substrate solution) to keep the concentration of the reactive species low.
Q5: What should I consider when choosing a solvent for an exothermic reaction?
A5: The solvent plays a crucial role in thermal management.
-
High Boiling Point: A solvent with a boiling point well above your reaction temperature can help absorb heat and prevent the reaction from boiling over.
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat for a given temperature increase.
-
Stability: The solvent must be inert to all reactants and products under the reaction conditions. It should not decompose or react to form hazardous byproducts at elevated temperatures.
Data & Protocols for Safe Operation
Table 1: Key Parameters for Controlling Exothermic Nitration
| Parameter | Recommended Control Range | Rationale & Consequences of Deviation |
| Internal Temperature | 0 - 10 °C | Rationale: Keeps the reaction rate slow and manageable. Deviation: Higher temperatures drastically increase the reaction rate and risk of runaway.[3] Lower temperatures may slow the reaction too much, leading to an accumulation of unreacted reagents, which could react uncontrollably if the temperature rises later. |
| Nitrating Agent Addition Rate | Dependent on scale, typically < 1 mL/min for lab scale | Rationale: Ensures heat is generated at a rate slower than the cooling system's removal capacity. Deviation: Too fast an addition is the primary cause of thermal runaway.[4] |
| Stirring Speed | > 300 RPM (overhead stirrer) | Rationale: Ensures homogenous temperature distribution and efficient heat transfer to the cooling bath. Deviation: Poor stirring can create localized hot spots where the reaction can accelerate uncontrollably. |
| Molar Ratio (Nitrating Agent:Substrate) | 1.05 : 1.0 | Rationale: A slight excess of the nitrating agent ensures complete conversion. Deviation: A large excess increases the total energy that could be released and may promote side reactions. |
Diagram: Emergency Response Workflow for Thermal Runaway
The following diagram outlines the critical decision-making process during a thermal event.
Caption: Workflow for managing a thermal runaway event.
Experimental Protocol: Controlled Addition of Nitrating Agent
This protocol describes a self-validating method for the nitration step, with built-in safety checks.
1. Equipment Setup and Preparation: a. Select a three-necked round-bottom flask of appropriate size (no more than 50% full with the final reaction volume). b. Place the flask in a cooling bath (ice/salt or a cryocooler) on a magnetic stir plate with a large stir bar, or preferably, equip it with an overhead stirrer. c. Insert a digital thermometer into one neck, ensuring the probe is submerged in the reaction medium but does not interfere with the stirrer. d. Equip the central neck with the overhead stirrer or a stopper. e. Fit a pressure-equalizing dropping funnel to the third neck for the addition of the nitrating agent. f. Ensure all glassware is secured with clamps.[8]
2. Reagent Preparation: a. Dissolve the aromatic substrate (e.g., 4-methoxyacetanilide) in the chosen solvent (e.g., concentrated sulfuric acid) directly in the reaction flask. b. Cool the solution to the target starting temperature (e.g., 0 °C). c. Separately, and in a well-ventilated fume hood, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[4] Load this mixture into the dropping funnel.
3. Controlled Addition and Monitoring: a. Once the substrate solution is stable at 0 °C, begin the dropwise addition of the nitrating mixture from the dropping funnel. b. Start with a very slow rate (e.g., 1 drop every 10-15 seconds). c. Crucially, monitor the internal temperature constantly. The temperature should not rise by more than 2-3 °C during the initial addition. d. If the temperature remains stable, you can slightly increase the addition rate. However, if the temperature begins to rise towards the upper limit (e.g., 10 °C), immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[15] e. Continue the slow, controlled addition until all the nitrating mixture has been added. Maintain cooling and stirring for a specified period post-addition to ensure the reaction goes to completion.
4. Reaction Quench and Workup: a. Once the reaction is complete (as determined by TLC or other analysis), the reaction must be safely quenched. b. The quench is typically performed by slowly pouring the reaction mixture over a large amount of crushed ice with vigorous stirring. This step is also exothermic and must be done carefully and in a controlled manner.
References
- This reference is not used in the text.
- EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
- Melhem, G. A., & Gustin, J. L. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 99-113. ioKinetic.
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). LabManager. [Link]
-
Lee, S., Lee, D. J., Lee, S. W., Kim, K. J., & Choi, J. W. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Nature Communications, 15(1), 1-11. NIH. [Link]
- This reference is not used in the text.
-
(PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). ResearchGate. [Link]
-
Vaidya, A. A., & Kulkarni, A. A. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering, 7(5), 1081-1093. Royal Society of Chemistry. [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH), Office of Research Services (ORS), Division of Safety (DS). [Link]
-
Gholap, A. R., & Gawas, S. D. (2010). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Journal of Chemical Research, 34(11), 631-633. Taylor & Francis Online. [Link]
- This reference is not used in the text.
-
Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Ahdan, M., Saputra, A. R., Ivan, R., & Panjaitan, Y. M. (2024). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. Journal of Chemical Engineering Research Progress, 1(1), 54-63. BCREC Journal. [Link]
- This reference is not used in the text.
-
Preventing Thermal Runaway in Lithium-Ion Batteries. Lipolytim. [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
This compound. Lead Sciences. [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. iokinetic.com [iokinetic.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. lipolytim.com [lipolytim.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labproinc.com [labproinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting peak tailing in HPLC analysis of 2-Methoxy-4-methylaniline hydrochloride
Case ID: T-2MMA-TAIL Status: Open Analyte: 2-Methoxy-4-methylaniline Hydrochloride (p-Cresidine HCl) Classification: Basic Amine / Aniline Derivative Safety Alert: This compound is a suspected carcinogen. All troubleshooting steps below presume the use of appropriate PPE and fume hoods.
Module 1: Diagnostic & Mechanism
Q: Why is my 2-Methoxy-4-methylaniline peak tailing?
A: The root cause is almost certainly Secondary Silanol Interaction .
2-Methoxy-4-methylaniline is a basic amine (approximate pKa ~4.8–5.2). In a reversed-phase separation, we rely on hydrophobic interaction (partitioning) for retention. However, the silica support of your column contains residual silanol groups (
-
The Chemistry: At pH > 3, these silanols deprotonate to form
. Your analyte, being a hydrochloride salt of a base, is protonated ( ) in acidic-to-neutral conditions. -
The Conflict: The positively charged analyte binds electrostatically to the negatively charged silanol (Ion-Exchange mechanism). This is a "slow" kinetic process compared to the "fast" hydrophobic partition, resulting in a dragging tail.
Visualizing the Mechanism:
Figure 1: Dual-retention mechanism causing peak tailing. The secondary interaction with silanols acts as a "drag" on the elution.
Q: How do I objectively quantify the tailing?
A: Do not rely on visual inspection. Use the USP Tailing Factor (
| Parameter | Formula | Acceptance Criteria |
| USP Tailing Factor ( |
- : Peak width at 5% of peak height.[1][2][3][4]
- : Distance from peak front to peak maximum at 5% height.[1][2]
Module 2: Resolution Protocols
Protocol A: Mobile Phase Optimization (The "Soft" Fix)
Use this if you cannot change the column.
The Strategy: You must break the electrostatic bond described in Figure 1.
-
Low pH Suppression (Recommended):
-
Action: Lower mobile phase pH to 2.0 – 2.5 .
-
Mechanism: At pH < 2.5, the surface silanols become protonated (
). Neutral silanols cannot bind to the cationic amine. -
Buffer: Use Phosphate buffer (20-25 mM) or 0.1% Trifluoroacetic acid (TFA).
-
Note: TFA is an ion-pairing agent that will also sharpen the peak but may suppress MS signal.
-
-
Sacrificial Base Addition:
-
Action: Add Triethylamine (TEA) to the mobile phase (typically 5–10 mM).
-
Mechanism: TEA is a small, aggressive base that saturates the silanol sites, blocking them from interacting with your bulky 2-Methoxy-4-methylaniline molecule.
-
Warning: TEA effectively modifies the column permanently. Dedicate the column to this method.
-
Protocol B: Column Selection (The "Hard" Fix)
Use this if Protocol A fails or if you require MS compatibility (avoiding non-volatile buffers).
The Strategy: Use modern stationary phases designed for basic compounds.
-
End-Capping:
-
Hybrid / Bidentate Particles:
Module 3: Troubleshooting Workflow
Follow this logic tree to systematically eliminate the tailing issue.
Figure 2: Systematic decision tree for isolating the cause of peak asymmetry.
Module 4: Sample Preparation & System Factors
Q: My mobile phase is perfect, but the peak still tails. What else?
1. The "Solvent Mismatch" Effect Since your analyte is a Hydrochloride salt , it is likely dissolved in water or a high-aqueous diluent.
-
Problem: If you inject a large volume of aqueous sample into a high-organic mobile phase, the mixing is poor.
-
Solution: Dissolve the sample in the mobile phase itself. If solubility is an issue, ensure the sample solvent is weaker (more aqueous) than the initial gradient composition.
2. Extra-Column Volume (Dead Volume)
-
Diagnosis: Is the tailing observed on all peaks, or just the amine?
-
Test: If even a neutral standard (like Toluene) tails, the issue is hardware.
-
Fix: Check for loose fittings, long tubing between the column and detector, or a wrong flow cell size.
References
-
Dolan, J. W. (2018). "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?". LCGC North America.[8] Explains the silanol interaction mechanism for basic drugs. [Link]
-
PubChem Compound Summary: 2-Methoxy-4-methylaniline . National Center for Biotechnology Information. Chemical and physical properties.[1][5][6][9][10][11][12][13][14] [Link]
-
Agilent Technologies . "Analyzing Basic Compounds on Agilent LC Columns". Technical Guide. Provides protocols for high and low pH manipulation for anilines. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Peak tailing factor computation. - Chromatography Forum [chromforum.org]
- 3. usp.org [usp.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. 2-Methoxy-4-methylaniline [CAS:39538-68-6] [products.cpachem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Basics for all beginners from Agilent.pdf [slideshare.net]
- 12. chem.purdue.edu [chem.purdue.edu]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
Validation & Comparative
Technical Comparison: GC-MS versus HPLC for the Quantitative Analysis of 2-Methoxy-4-methylaniline Hydrochloride
Executive Summary: The "Salt" Conundrum in Trace Analysis
For researchers and analytical scientists, 2-Methoxy-4-methylaniline hydrochloride (MMH), also known as p-Cresidine Hydrochloride , presents a classic analytical dichotomy. As a potentially genotoxic impurity (GTI) in pharmaceutical synthesis and a dye intermediate, its quantitation requires high sensitivity. However, its existence as a hydrochloride salt creates a divergence in methodology:
-
GC-MS offers superior sensitivity and definitive structural identification but requires sample preparation (free-basing) to render the analyte volatile.[1]
-
HPLC-UV allows for direct injection of the salt but struggles with sensitivity at the ppm/ppb levels required for genotoxic impurity monitoring.
This guide objectively compares both workflows, providing validated protocols and decision matrices to select the correct instrument for your specific limit of quantitation (LOQ) requirements.
Part 1: Analyte Profile & Physicochemical Suitability
Understanding the molecule is the first step in method selection. The hydrochloride salt form is non-volatile and highly polar, making it naturally suited for Liquid Chromatography, whereas the free base is amenable to Gas Chromatography.
| Property | Data | Impact on GC-MS | Impact on HPLC |
| CAS (Free Base) | 120-71-8 | Target analyte after extraction.[1][2] | N/A |
| CAS (HCl Salt) | 64285-43-0 | Non-volatile; degrades in injector.[1] | Soluble; suitable for direct injection.[1] |
| Boiling Point | 235 °C (Free Base) | High; requires moderate oven temps.[1] | Irrelevant. |
| pKa | ~5.2 (Aniline nitrogen) | Requires pH > 10 for extraction.[1] | Requires buffered mobile phase (pH 6-8) to suppress ionization for retention.[1] |
| Solubility | Water (High), Organics (Low) | Incompatible without LLE.[1] | Compatible with aqueous mobile phases.[1] |
Part 2: Method A – GC-MS (The Sensitivity Standard)
Best For: Trace-level impurity analysis (ppm to ppb range), complex matrices, and definitive mass spectral confirmation.[1]
The Challenge: Volatility
You cannot inject MMH directly into a GC inlet.[1] The salt will decompose or deposit in the liner. You must perform a Liquid-Liquid Extraction (LLE) to convert the salt to the free base (2-Methoxy-4-methylaniline) and transfer it into an organic solvent.[1]
Protocol 1: GC-MS Workflow with LLE[1]
-
Sample Prep Time: 45-60 mins
-
Sensitivity: High (LOD ~10-50 ppb)[1]
Step-by-Step Methodology:
-
Dissolution: Weigh 50 mg of sample (containing MMH impurity) into a centrifuge tube. Dissolve in 5 mL deionized water.
-
Basification (Critical Step): Add 1.0 mL of 1M NaOH . Vortex for 30 seconds.[1]
-
Extraction: Add 2.0 mL of Dichloromethane (DCM) containing internal standard (e.g., p-Toluidine-d7).[1]
-
Partitioning: Shake vigorously for 5 minutes or vortex. Centrifuge at 3000 rpm for 5 minutes to separate layers.
-
Collection: Collect the lower organic layer (DCM).[1]
-
Drying: Pass the organic layer through a small bed of anhydrous
to remove residual water.[1] -
Injection: Inject 1 µL into the GC-MS.
GC-MS Instrument Conditions[1][2][5][6][7]
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program: 60°C (1 min hold)
15°C/min to 200°C 25°C/min to 280°C (3 min hold). -
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 137 (Molecular Ion), 122 (M-CH3), 106 (M-OCH3).[1]
-
Part 3: Method B – HPLC-UV (The Robust Workhorse)
Best For: Assay (purity) testing, high-concentration intermediates (>0.05%), and quality control in production environments.[1]
The Challenge: Peak Tailing
Anilines are basic.[1] If analyzed on standard silica C18 columns at acidic pH, free silanols can interact with the amine, causing severe peak tailing.
Protocol 2: RP-HPLC with Ion Suppression[1]
-
Sample Prep Time: 10 mins
-
Sensitivity: Moderate (LOD ~0.5 ppm)
Step-by-Step Methodology:
-
Diluent Preparation: Mix Water:Acetonitrile (50:50).
-
Sample Prep: Accurately weigh 25 mg of MMH into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Note: No basification is needed; the salt dissolves readily.[1]
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Injection: Inject 10 µL.
HPLC Instrument Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 7.5 with Ammonia).
-
Why pH 7.5? Operating above the pKa (5.[1]2) ensures the analyte is in the neutral form, improving retention and peak shape on C18.
-
-
Gradient:
-
Detection: UV-Diode Array (DAD) at 235 nm (primary) and 280 nm (secondary).[1]
Part 4: Comparative Data Analysis
The following table summarizes expected performance metrics based on validation studies of similar aniline salts.
| Performance Metric | GC-MS (SIM Mode) | HPLC-UV (DAD) |
| Linearity ( | > 0.999 (0.05 - 10 ppm) | > 0.999 (10 - 500 ppm) |
| Limit of Detection (LOD) | 0.02 ppm (20 ppb) | 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.05 ppm | 1.5 ppm |
| Precision (RSD) | 2.5 - 5.0% | < 1.0% |
| Accuracy (Recovery) | 85 - 105% (Matrix dependent) | 98 - 102% |
| Selectivity | Excellent (Mass spectral fingerprint) | Moderate (Retention time + UV spectrum) |
| Throughput | Lower (Requires extraction) | High (Dilute & Shoot) |
Visualizing the Decision Process
Caption: Decision workflow for selecting between GC-MS and HPLC based on sensitivity requirements.
Part 5: Senior Scientist’s Recommendation
When to use GC-MS:
Use GC-MS when 2-Methoxy-4-methylaniline is being monitored as a genotoxic impurity in a drug substance.[1] Regulatory limits (ICH M7) often require quantitation at ppm levels relative to the drug dose.[1] The specificity of MS (monitoring m/z 137 and 122) eliminates false positives from the drug matrix that might co-elute in HPLC-UV.
-
Critical Control Point: Ensure the pH of the aqueous layer is >10 before extraction. If the pH is neutral or acidic, the recovery will be near 0% because the salt remains in the water.
When to use HPLC:
Use HPLC for raw material release testing or reaction monitoring where the concentration of MMH is high (e.g., >98% purity or >0.1% intermediate). The "dilute and shoot" simplicity reduces analyst error and increases throughput.
-
Critical Control Point: Use a buffered mobile phase. Do not use simple Water/ACN gradients, as the amine will tail and retention times will drift.
References
-
BenchChem. (2025).[1][6] A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS. Retrieved from
-
International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from
-
Drawell Analytical. (2025).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8445, p-Cresidine. Retrieved from
-
Sigma-Aldrich. (2025).[1] 2-Methoxy-5-methylaniline Product Analysis and Applications. Retrieved from [1]
Sources
- 1. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. rroij.com [rroij.com]
- 5. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Validation of 2-Methoxy-4-methylaniline hydrochloride: The Titrimetric Approach
Introduction
Chemical Identity and Significance of 2-Methoxy-4-methylaniline hydrochloride
This compound (CAS No. 71288-98-7), the hydrochloride salt of p-Cresidine, is a vital aromatic amine intermediate.[1][2] Its molecular structure, featuring a methoxy and a methyl group on an aniline backbone, makes it a versatile precursor in the synthesis of various azo dyes, pigments, and specialized organic compounds. In the pharmaceutical and life sciences sectors, intermediates of this class are fundamental building blocks for active pharmaceutical ingredients (APIs) and other complex molecules.
The Critical Role of Purity in Pharmaceutical and Research Applications
The purity of any chemical intermediate is a cornerstone of quality and safety in research and drug development. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks. For a compound like this compound, ensuring a high degree of purity is paramount to guarantee the integrity of the final synthesized product and to ensure reproducible experimental outcomes. Regulatory bodies and quality control laboratories therefore require robust analytical methods to accurately quantify the purity of such materials.[3]
Principle of Titrimetric Analysis for Purity Determination
Titrimetry, a classic and reliable analytical technique, determines the concentration of a substance by reacting it with a solution of known concentration (the titrant) in a precisely measured manner. For the purity assay of this compound, an acid-base titration is the most direct approach. The method hinges on the basicity of the aniline nitrogen, allowing for a stoichiometric reaction with a strong acid. The key to a successful titration is the ability to accurately detect the equivalence point, where the amount of titrant added is chemically equivalent to the amount of analyte in the sample.
Titrimetric Methodologies for Purity Assessment
Non-Aqueous Acid-Base Titration: The Method of Choice
2.1.1. Theoretical Basis: Why Non-Aqueous?
While titration in water is common, it is unsuitable for weakly basic substances like many aromatic amines.[4] In an aqueous environment, the basicity of the aniline derivative is suppressed, leading to an indistinct and difficult-to-detect endpoint. To overcome this, the titration is performed in a non-aqueous solvent system.[5][6]
A protogenic solvent like glacial acetic acid is ideal.[4][6] It enhances the basicity of the weak amine, a phenomenon known as the "leveling effect." The amine hydrochloride salt, when dissolved in glacial acetic acid, can be accurately titrated as a base with a very strong acid, such as perchloric acid dissolved in the same solvent.[6] The endpoint is typically detected potentiometrically using a combination electrode, which provides a sharp, reproducible potential jump at the equivalence point.
2.1.2. Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating standardization and precise measurements to ensure trustworthiness and accuracy, in line with principles outlined in guidelines such as ICH Q2(R1).[7][8]
Reagents and Equipment:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid (analytical grade, <1% water)
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)[9]
-
This compound sample
-
Potentiometric autotitrator with a combination glass pH electrode or a specialized non-aqueous electrode (e.g., Solvotrode)[6]
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric glassware
Step 1: Standardization of 0.1 M Perchloric Acid Titrant
-
Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add 2-3 drops of Crystal Violet indicator. The solution will appear violet.[9]
-
Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.[9] Alternatively, and for higher accuracy, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Calculate the exact molarity of the perchloric acid solution. Repeat at least twice to ensure precision.
Step 2: Purity Assay of this compound
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the potentiometric electrode into the solution and begin stirring.
-
Titrate the sample with the standardized 0.1 M perchloric acid solution. Record the titrant volume and the corresponding potential (mV) readings.
-
Continue the titration past the equivalence point to ensure a complete curve is generated.
-
The equivalence point (V_eq) is determined from the point of maximum inflection on the titration curve (the peak of the first derivative).
2.1.3. Data Analysis and Purity Calculation
The purity of the sample is calculated using the following formula:
Purity (%) = (V_eq * M_HClO4 * MW_sample) / (W_sample * 10)
Where:
-
V_eq = Volume of perchloric acid at the equivalence point (mL)
-
M_HClO4 = Molarity of the standardized perchloric acid (mol/L)
-
MW_sample = Molecular weight of this compound (173.64 g/mol )
-
W_sample = Weight of the sample (g)
Workflow for Titrimetric Purity Assay
Caption: Workflow for the non-aqueous potentiometric titration.
Alternative Titration Approaches (and Their Limitations)
-
Aqueous Acid-Base Titration: As previously mentioned, this method is not recommended. The weak basicity of the aniline derivative in water results in a very shallow titration curve, making the equivalence point determination highly inaccurate and unreliable.[4]
-
Argentometric Titration: This method determines the chloride content of the salt, not the purity of the organic molecule itself.[10] It involves titrating the sample with a standardized silver nitrate solution, which precipitates silver chloride.[11][12] While useful for confirming the salt's stoichiometry, it provides no information about organic impurities and is therefore an indirect and incomplete measure of the active moiety's purity.[13]
Comparative Analysis with Alternative Analytical Techniques
While titration is a robust method for an assay (determining the overall percentage of the main component), it is not an impurity-indicating method. Other techniques are superior for identifying and quantifying specific impurities.
| Feature | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization reaction.[6] | Differential partitioning between a liquid mobile phase and a solid stationary phase.[14] | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[14][15] |
| Specificity | Low. Titrates total basic content. Does not distinguish between the main compound and basic impurities. | High. Can separate the main compound from structurally similar impurities, degradation products, and precursors.[16] | High. Excellent for separating volatile and thermally stable impurities.[15] |
| Sensitivity | Moderate (mg level). | High (µg to ng level). | Very High (ng to pg level), especially with mass spectrometry (MS) detection.[14] |
| Quantitation | Provides a single value for the total purity (assay) of the bulk material. | Provides an assay value and can individually quantify each detected impurity. | Provides an assay value and can individually quantify each detected volatile impurity. |
| Equipment | Simple and inexpensive (autotitrator, balance, glassware).[5] | Complex and expensive (HPLC system with pump, injector, column, detector). | Complex and expensive (GC system with injector, column, oven, detector). |
| Best Application | Rapid, accurate, and cost-effective quality control for assay of bulk raw material. | Comprehensive purity analysis, impurity profiling, stability studies, and method development.[16] | Analysis of volatile organic impurities, residual solvents, or for derivatized amines.[15][17] |
Ensuring Method Validity: A Self-Validating System
The trustworthiness of any analytical result relies on a well-validated method. The principles of analytical validation are outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[7][18]
-
Standardization of Titrant: This is the most critical step for ensuring accuracy. Using a primary standard like KHP, which is stable, non-hygroscopic, and has a high purity and molecular weight, directly links the titration result to a known, reliable reference.
-
System Suitability: Before running samples, the performance of the electrode should be checked. The electrode should be properly conditioned for non-aqueous solvents and should provide a stable, responsive signal.
-
Method Specificity and Potential Interferences: The primary limitation of titration is its lack of specificity. Any other basic substance present in the sample will be co-titrated, leading to an artificially high purity result. Therefore, this method is most reliable when used on materials known to be relatively free of basic impurities, or in conjunction with a specific impurity-profiling technique like HPLC.
Conclusion: Selecting the Appropriate Analytical Strategy
Non-aqueous potentiometric titration stands as a powerful, efficient, and cost-effective method for determining the purity (assay) of bulk this compound. Its accuracy and precision are excellent, making it an ideal choice for routine quality control in a manufacturing environment.
However, for a complete purity assessment, especially during drug development or for release testing of a final product, titration should not be used in isolation. A chromatographic technique like HPLC is essential for a comprehensive impurity profile, providing the specificity that titration lacks. The choice of analytical method should always be guided by the intended purpose: titration for a robust bulk assay and chromatography for detailed impurity characterization. This orthogonal approach, using two methods based on different principles, provides the highest level of confidence in the material's quality.
References
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. [Link]
-
SIELC. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. [Link]
-
Waters. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]
-
Scribd. Argentometric Titration. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. [Link]
-
YouTube. Chloride titration with silver nitrate. [Link]
-
ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
SlideShare. Semester –I UNIT 2(b): Non-aqueous Titration. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Centers for Disease Control and Prevention. amines, aromatic 2002 | niosh. [Link]
-
ACS Omega. Indicator-Free Argentometric Titration for Distance-Based Detection of Chloride Using Microfluidic Paper-Based Analytical Devices. [Link]
-
NEMI. Standard Methods: 4500-Cl- B: Chloride by Argentometric Method. [Link]
-
MDPI. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
UPV/EHU. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
-
SlideShare. Q2R1.pptx. [Link]
-
ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
-
Occupational Safety and Health Administration. 4-Methoxyphenol. [Link]
-
ESSLAB. 2-Methoxy-4-methylaniline. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Methoxy-4-methylaniline, HCl | 71288-98-7 [chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. lcms.cz [lcms.cz]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. sips.org.in [sips.org.in]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. metrohm.com [metrohm.com]
- 13. NEMI Method Summary - 4500-Cl- B [nemi.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. series.publisso.de [series.publisso.de]
- 16. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Reaction Kinetics: 2-Methoxy-4-methylaniline vs. Aniline
Analysis of reaction kinetics: 2-Methoxy-4-methylaniline vs. aniline
Executive Summary
This guide provides a technical analysis of the reaction kinetics of 2-Methoxy-4-methylaniline (CAS: 39538-68-6, also known as 4-Methyl-o-anisidine) compared to unsubstituted Aniline . Targeted at drug development professionals and synthetic chemists, this document details how the interplay of electronic effects (resonance vs. induction) and steric hindrance dictates the reactivity profile of these primary amines.
Key Finding: 2-Methoxy-4-methylaniline exhibits significantly higher nucleophilicity and ring activation than aniline due to the synergistic electron-donating effects of the methoxy and methyl groups. However, its reaction kinetics in
Molecular Profile & Electronic Theory
The reactivity difference between these two molecules is rooted in the substituent effects on the benzene ring and the nitrogen lone pair.
| Feature | Aniline | 2-Methoxy-4-methylaniline |
| Structure | Phenyl ring + Amine | Aniline + ortho-Methoxy (-OCH₃) + para-Methyl (-CH₃) |
| CAS Number | 62-53-3 | 39538-68-6 |
| Electronic Nature | Electron Rich (Activated) | Super-Activated |
| Hammett Parameters | H ( | 4-Me ( |
| Predicted pKa (Conj. Acid) | 4.60 | ~5.10 (Estimated) |
Electronic Effect Analysis
-
Aniline: The amino group (-NH₂) activates the ring via resonance (+R) but withdraws via induction (-I). The net effect is strong activation at ortho and para positions.[1]
-
2-Methoxy-4-methylaniline:
-
4-Methyl Group: Located para to the amine, it donates electron density via hyperconjugation and induction (+I), directly stabilizing the N-H bond's conjugate acid and increasing basicity.
-
2-Methoxy Group: Located ortho to the amine. While it is a strong resonance donor (+R) to the ring, its inductive withdrawal (-I) and steric bulk create a complex environment. The +R effect generally dominates in the ring system, but the ortho position can sterically hinder the approach of electrophiles to the nitrogen.
-
Visualization: Electronic Activation Vectors
The following diagram illustrates the electron density vectors. Note the "Super-Activation" in the substituted aniline.
Figure 1: Electronic substituent effects driving the reactivity differences.
Nucleophilicity & N-Functionalization Kinetics
In reactions involving the nitrogen lone pair (e.g., acetylation, alkylation, diazotization), the nucleophilicity is the rate-determining factor.
Comparative Kinetics
-
Basicity (Thermodynamic): The para-methyl group in 2-Methoxy-4-methylaniline pushes electron density toward the nitrogen, making it more basic than aniline. The ortho-methoxy group provides resonance donation but can interfere with solvation of the ammonium ion.
-
Trend: 2-Methoxy-4-methylaniline > Aniline > 2-Methoxyaniline (o-Anisidine).
-
-
Acylation Rates (Kinetic): While the target molecule is more electron-rich (increasing nucleophilicity), the ortho-methoxy group introduces steric strain.
-
Result: For small electrophiles (e.g., Acetyl chloride), 2-Methoxy-4-methylaniline reacts faster than aniline due to electronic boost.
-
Result: For bulky electrophiles (e.g., Boc-anhydride), the rate enhancement is dampened by steric hindrance.
-
Experimental Protocol: Comparative N-Acetylation Kinetics
To objectively measure the kinetic difference, use the following pseudo-first-order protocol.
Reagents:
-
Substrate: 0.1 M Aniline / 0.1 M 2-Methoxy-4-methylaniline in Acetonitrile.
-
Electrophile: 1.0 M Acetic Anhydride (Excess).
-
Internal Standard: Naphthalene.
Workflow:
-
Equilibration: Thermostat reaction vessel at 25°C.
-
Initiation: Add Acetic Anhydride rapidly.
-
Sampling: Withdraw 50 µL aliquots at t = 0, 1, 2, 5, 10, 20 min.
-
Quench: Immediate dilution into MeOH/Diethylamine mixture.
-
Analysis: HPLC (C18 column, MeOH/H2O gradient). Monitor disappearance of amine peak.[2]
Data Processing:
Plot
Electrophilic Aromatic Substitution (Ring Reactivity)
The benzene ring of 2-Methoxy-4-methylaniline is highly activated, making it susceptible to rapid electrophilic attack (e.g., halogenation, nitration).
Regioselectivity Analysis
Unlike aniline, where positions 2, 4, and 6 are available, the substituted analog has specific directing conflicts.
-
NH₂ (Position 1): Strongest activator. Directs to Position 6 (ortho).[1] Position 2 is blocked; Position 4 is blocked.
-
OMe (Position 2): Strong activator.[1] Directs to Position 5 (para). Position 3 is ortho (sterically crowded).
-
Me (Position 4): Weak activator. Directs to Position 3 and 5 .[1][2][3]
Dominant Pathway: The strongest director (NH₂) controls the orientation. The primary site of attack is Position 6 (ortho to amine). However, Position 5 is activated by the para-methoxy group and ortho-methyl group, making it a competitive secondary site, especially if the electrophile is bulky and avoids the NH₂/OMe vicinity.
Visualization: Reaction Sites
Figure 2: Regioselectivity map showing Position 6 as the primary site of electrophilic attack.
Safety & Handling Comparison (Critical)
Warning: While Aniline is toxic, methoxy-methyl-anilines (Cresidines) are structurally alerted as potential carcinogens.
-
Aniline: Toxic by inhalation/absorption. Methemoglobinemia risk.
-
2-Methoxy-4-methylaniline: Structurally related to p-Cresidine (2-Methoxy-5-methylaniline), a known carcinogen (IARC Group 2B).[4] Treat 2-Methoxy-4-methylaniline as a potential genotoxic impurity. Avoid dust formation and use closed systems.
Summary Data Table
| Parameter | Aniline | 2-Methoxy-4-methylaniline | Implication for Synthesis |
| Relative Nucleophilicity | 1.0 (Ref) | ~1.5 - 2.0x | Faster reaction with acyl chlorides; requires lower temp. |
| Primary EAS Site | Ortho/Para (2,4,[1]6) | Position 6 | High regioselectivity; cleaner product profile. |
| Oxidation Potential | High | Very High | Prone to quinone formation; use inert atmosphere (N₂/Ar). |
| Solubility | Polar Organics | Polar Organics | Similar solubility profile. |
References
-
BenchChem. (2025).[5] A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylaniline Product Specification & CAS 39538-68-6.[6][7][8][9] Retrieved from
-
National Institutes of Health (NIH). (2025). Pre-Activation as a Route for Tuning the Kinetics of Mechanochemical Transformations. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product Data: 4-Methoxy-2-methylaniline (m-Cresidine isomer).[10] Retrieved from
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Evaluating the cost-effectiveness of different synthetic pathways for 2-Methoxy-4-methylaniline
Content Type: Publish Comparison Guide Subject: CAS 39538-68-6 (4-Methyl-o-anisidine) Audience: Process Chemists, Drug Development Scientists[1][2]
Executive Summary
This guide evaluates the industrial viability of synthetic routes for 2-Methoxy-4-methylaniline (CAS 39538-68-6).[1][2] Unlike its more common isomer p-cresidine (2-methoxy-5-methylaniline), this specific isomer requires precise regiochemical control during synthesis.[1][2]
Our analysis identifies Route A (Nitration of 4-Methylanisole followed by Catalytic Hydrogenation) as the superior pathway for scalability and cost-effectiveness.[1][2][3] While Route B (Methylation of 4-Methyl-2-nitrophenol) offers guaranteed regioselectivity, the raw material cost premium (approx. 400% higher) renders it uncompetitive for bulk manufacturing.[1][2]
Molecule Profile & Disambiguation
-
Target Molecule: 2-Methoxy-4-methylaniline[1][2][4][5][6][7][8][9]
-
Synonyms: 4-Methyl-o-anisidine, 2-Methoxy-p-toluidine.[1][2]
-
Critical Note: Do not confuse with p-Cresidine (CAS 120-71-8), a restricted carcinogen used in dye manufacturing.[1][2]
Pathway Analysis & Mechanism
Route A: The Direct Nitration Pathway (Recommended)
This route utilizes 4-methylanisole (a high-volume fragrance ingredient) as the starting material.[1][2] The synthesis relies on the directing effects of the methoxy group to install the nitro group at the ortho position.[3]
-
Step 1: Nitration. 4-Methylanisole is treated with HNO₃/H₂SO₄.[2][3] The methoxy group (-OMe) is a stronger activator than the methyl group (-Me).[1][2] Since the para position relative to -OMe is blocked by the methyl group, substitution occurs primarily at the ortho position (C2), yielding 2-nitro-4-methylanisole .[1][2]
-
Step 2: Reduction. The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C).[2][3]
Route B: The Phenolic Alkylation Pathway
This route begins with 4-methyl-2-nitrophenol .[1][2]
-
Step 1: O-Methylation. The phenol is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide.[2][3]
-
Step 2: Reduction. Identical to Route A.
-
Verdict: While this avoids isomer issues, the starting material is significantly more expensive, making it viable only for small-scale, high-purity standards.[1]
Visualizing the Pathways
Figure 1: Comparison of the Direct Nitration Route (Green) vs. Phenolic Alkylation Route (Red).[1]
Cost-Effectiveness & Feasibility Data
The following table contrasts the economic and operational parameters of the two primary routes and the two reduction methods.
| Parameter | Route A (Nitration) | Route B (Alkylation) |
| Starting Material Cost | Low ($10–15/kg) | High ($60–80/kg) |
| Atom Economy | High (Loss of H₂O only) | Moderate (Loss of leaving groups) |
| Regioselectivity | ~95% (Requires purification) | 100% (Structurally defined) |
| Scalability | Excellent (Continuous flow compatible) | Good, but cost-prohibitive |
Reduction Method Comparison: Catalytic vs. Chemical
Once the nitro-intermediate is formed, the choice of reduction dictates the environmental footprint (E-Factor).[1]
| Reduction Method | Reagents | Waste Generated | Cost Profile |
| Catalytic Hydrogenation | H₂, Pd/C (5%) | Water, Spent Catalyst (Recyclable) | High CAPEX (Autoclave), Low OPEX |
| Béchamp Reduction | Fe powder, HCl | Iron Oxide Sludge (Toxic/Heavy) | Low CAPEX, High Disposal Cost |
Recommendation: For any scale >100g, Catalytic Hydrogenation is the only GMP-compliant and economically viable option due to strict regulations on iron sludge disposal.[2][3]
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 2-Methoxy-4-methylaniline via Nitration/Hydrogenation.
Step 1: Regioselective Nitration
-
Reagents: 4-Methylanisole (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (catalytic), Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve 4-methylanisole in DCM and cool to 0°C.
-
Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining internal temp <10°C to prevent dinitration.
-
Stir for 2 hours. Monitor by TLC or HPLC.[2][3] Note: The methoxy group directs ortho; the methyl group directs ortho.[3] Position 2 is ortho to OMe (strong activator) and meta to Me.[2][3] Position 3 is ortho to Me (weak activator).[2][3] Position 2 is kinetically favored.[1][2][3]
-
Wash with NaHCO₃ to remove acid traces.[2][3] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from ethanol to remove minor 3-nitro isomer.
-
Step 2: Catalytic Hydrogenation
-
Reagents: 2-Nitro-4-methylanisole, 5% Pd/C (5 wt% loading), Methanol.
-
Protocol:
-
Charge autoclave with nitro intermediate and methanol (0.5 M concentration).
-
Add Pd/C catalyst (under N₂ atmosphere to prevent ignition).
-
Pressurize to 5 bar (75 psi) H₂ and stir at 40°C for 4-6 hours.
-
Validation: Reaction is complete when H₂ uptake ceases.
-
Filter catalyst through Celite (recover for refining).[2][3]
-
Concentrate filtrate to yield 2-Methoxy-4-methylaniline as an oil or low-melting solid.[1][2][3]
-
Process Flow Diagram
Figure 2: Step-by-step process flow for the recommended synthetic route.[1][2]
References
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PubChem. 2-Methoxy-4-methylaniline (Compound Summary).[1][2][3] National Library of Medicine.[2][3] [Link][1]
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Fischer, A., et al. (1987).[2][3] Ipso Nitration.[2][3] XXIX. Nitration of substituted 4-methylanisoles. Canadian Journal of Chemistry.[2][3] [Link][1]
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A Senior Application Scientist's Guide to Correlating Substituent Effects on the Spectroscopic Properties of Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, materials science, and dye synthesis. The electronic character of substituents on the aniline ring profoundly influences the molecule's properties, including its reactivity, basicity, and, critically, its interaction with electromagnetic radiation. Understanding these substituent-induced spectroscopic shifts is paramount for researchers in structure elucidation, reaction monitoring, and the rational design of molecules with tailored photophysical properties.
This guide provides an in-depth comparison of how different substituents—ranging from strongly electron-donating to strongly electron-withdrawing—modulate the UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra of aniline. We will explore the electronic causality behind these changes and provide robust experimental protocols for their synthesis and analysis.
The Electronic Influence of Substituents: A Primer
The spectroscopic behavior of aniline derivatives is governed by the interplay between the electron-donating amino group (-NH₂) and the substituent on the aromatic ring. Substituents exert their influence through two primary mechanisms:
-
Inductive Effects: The polarization of the sigma (σ) bond framework due to the electronegativity of the substituent.
-
Resonance (Mesomeric) Effects: The delocalization of pi (π) electrons between the substituent and the aromatic ring.
Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the ring's electron density.[1] These perturbations directly impact the energy levels of molecular orbitals and the vibrational frequencies of bonds, leading to predictable changes in the molecule's spectra.
Caption: Substituent effects on aniline ring electron density.
Part 1: UV-Visible Spectroscopy Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions.[2] In aniline, the lone pair of electrons on the nitrogen atom (an n-orbital) interacts with the π-system of the benzene ring, extending the conjugation.[3] This interaction is responsible for aniline's characteristic UV absorption compared to benzene.
Causality of Substituent Effects: Substituents that extend the conjugated system or increase its electron density typically lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic shift (red shift).
-
Electron-Donating Groups (EDGs): These groups push electron density into the ring, raising the energy of the HOMO. This decreases the HOMO-LUMO gap, causing a significant bathochromic shift and often an increase in molar absorptivity (a hyperchromic effect ).[3]
-
Electron-Withdrawing Groups (EWGs): These groups, particularly when para to the amino group, create a strong "push-pull" system. They lower the energy of the LUMO, which also decreases the HOMO-LUMO gap and leads to a pronounced bathochromic shift.[4]
Comparative UV-Vis Data
The table below compares the maximum absorption wavelength (λmax) for a series of para-substituted anilines, demonstrating these electronic effects. The Hammett constant (σp) is included as a quantitative measure of the substituent's electronic influence; positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.[5]
| Substituent (p-X) | X | Hammett Constant (σp) | λmax (nm) in Ethanol | Spectroscopic Shift |
| Methoxy | -OCH₃ | -0.27 | ~299 | Bathochromic |
| Methyl | -CH₃ | -0.17 | ~290 | Bathochromic |
| Hydrogen | -H | 0.00 | ~285 | Reference |
| Chloro | -Cl | 0.23 | ~294 | Bathochromic |
| Cyano | -CN | 0.66 | ~330 | Strong Bathochromic |
| Nitro | -NO₂ | 0.78 | ~373 | Very Strong Bathochromic |
Note: Exact λmax values can vary slightly with solvent.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) is highly sensitive to the electron density around a nucleus.
Causality of Substituent Effects:
-
Shielding and Deshielding: High electron density creates a local magnetic field that opposes the applied external field, "shielding" the nucleus and causing its signal to appear at a lower chemical shift (upfield). Conversely, low electron density "deshields" the nucleus, causing it to resonate at a higher chemical shift (downfield).[6]
-
¹H NMR: EDGs increase electron density on the aromatic ring, shielding the ring protons and shifting their signals upfield. EWGs have the opposite effect, deshielding the protons and shifting them downfield. The chemical shift of the -NH₂ protons is also affected but is highly variable due to solvent effects and hydrogen bonding.[6]
-
¹³C NMR: The effect is more pronounced in ¹³C NMR. The ipso-carbon (C1, attached to -NH₂) and the para-carbon (C4, attached to the substituent) show the most significant shifts. EDGs cause an upfield shift (shielding), while EWGs cause a downfield shift (deshielding).[7]
Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Substituent (p-X) | ¹H δ (ppm) Aromatic Protons | ¹³C δ (ppm) C1 (ipso) | ¹³C δ (ppm) C4 (para) | Electronic Effect |
| -OCH₃ | 6.65-6.75 | ~141 | ~115 | Shielding |
| -CH₃ | 6.60-6.95 | ~144 | ~129 | Shielding |
| -H | 6.70-7.20 | ~146 | ~118 | Reference |
| -Cl | 6.65-7.10 | ~145 | ~129 | Deshielding |
| -NO₂ | 6.60-8.10 | ~155 | ~139 | Strong Deshielding |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[8] For aniline derivatives, the key vibrations are the N-H stretching and C-N stretching modes.
Causality of Substituent Effects:
The frequency of a bond's vibration is related to its strength and the masses of the connected atoms. Changes in the electronic distribution affect bond strength.
-
N-H Stretch: The amino group typically shows two stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. EDGs increase electron density on the nitrogen, which can slightly weaken the N-H bond through resonance, leading to a decrease in the stretching frequency. EWGs can have a more complex effect but generally lead to a slight increase in frequency.[9][10]
-
C-N Stretch: The C-N stretching vibration, found around 1250-1350 cm⁻¹, is also sensitive to substituents. EDGs that donate electrons into the ring can increase the double-bond character of the C-N bond through resonance, leading to an increase in its stretching frequency.
Comparative IR Data
| Substituent (p-X) | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| -OCH₃ | ~3450 | ~3370 | ~1280 |
| -CH₃ | ~3460 | ~3380 | ~1275 |
| -H | ~3470 | ~3390 | ~1270 |
| -Cl | ~3480 | ~3395 | ~1265 |
| -NO₂ | ~3500 | ~3410 | ~1260 |
Experimental Protocols
A self-validating experimental workflow ensures that each step, from synthesis to analysis, provides the necessary data to confirm the identity and purity of the compounds before proceeding to the comparative analysis.
Caption: Workflow from synthesis to spectroscopic analysis.
Protocol 1: Synthesis of p-Nitroaniline via Reduction of p-Dinitrobenzene
This protocol provides a representative method for preparing a substituted aniline. Materials:
-
p-Dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (e.g., 12 g, 0.05 mol) in water (25 mL). Add ethanol (25 mL).
-
Substrate Addition: To the warm sulfide solution, add a solution of p-dinitrobenzene (e.g., 3.4 g, 0.02 mol) in ethanol (25 mL) portion-wise over 15 minutes. The addition is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux for 30 minutes. The solution will turn a deep red/brown.
-
Isolation: Pour the hot reaction mixture into a beaker containing ice water (150 mL). The yellow p-nitroaniline product will precipitate.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a hot water/ethanol mixture to obtain pure p-nitroaniline as bright yellow crystals.
-
Validation: Confirm the product's identity and purity via melting point determination and the spectroscopic methods outlined below.
Protocol 2: UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each aniline derivative (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.[11] Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[12] Fill one quartz cuvette with the pure solvent to serve as a reference blank. Fill a second quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from a suitable wavelength range (e.g., 200-500 nm).[13] Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.[14] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.[15] The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).
Protocol 4: IR Spectroscopy
-
Sample Preparation (Solid): For solid samples, a common method is to prepare a KBr pellet or a Nujol mull.[16] For a KBr pellet, mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (~100 mg) and press it into a transparent disk.
-
Instrument Setup: Place the sample holder (e.g., the KBr pellet holder) in the sample compartment of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the N-H and C-N bonds.
Conclusion
The spectroscopic properties of aniline derivatives are highly sensitive to the electronic nature of the substituents on the aromatic ring. By systematically comparing UV-Vis, NMR, and IR data, a clear correlation emerges:
-
UV-Vis spectroscopy reveals changes in the electronic transition energies, with both EDGs and EWGs causing bathochromic shifts due to a reduction in the HOMO-LUMO gap.
-
NMR spectroscopy directly probes the electron density at the proton and carbon nuclei, with EDGs causing upfield shifts (shielding) and EWGs causing downfield shifts (deshielding).
-
IR spectroscopy reflects changes in bond strength, observable in the vibrational frequencies of the N-H and C-N bonds.
This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, analyze, and interpret the spectroscopic data of substituted anilines, enabling a deeper understanding of structure-property relationships in these vital chemical entities.
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St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
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Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]
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Zhang, L., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules. [Link]
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UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... (n.d.). ResearchGate. [Link]
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UV-Vis spectra of aniline in different mole fractions of acetonitrile... (n.d.). ResearchGate. [Link]
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Laurence, C., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. [Link]
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Abbo, H. S., et al. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. (2026). American Chemical Society. [Link]
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Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]
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Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. (2026). ACS Publications. [Link]
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Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). ACS Publications. [Link]
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Abraham, M. H., et al. (1990). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Murray, J. S., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Florida International University. [Link]
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Exp 8 - Infrared Spectroscopy. (n.d.). University of Wisconsin-Madison. [Link]
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Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. (2025). ResearchGate. [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]
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NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. [Link]
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IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. [Link]
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UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]
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Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. (2020). ResearchGate. [Link]
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Experiment 2 - NMR Spectroscopy. (n.d.). WebAssign. [Link]
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A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (n.d.). PubMed. [Link]
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An Introductory Infrared Spectroscopy Experiment. (n.d.). Journal of Chemical Education. [Link]
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Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). arXiv. [Link]
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UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. [Link]
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Enantioselective Hydroformylation of Aniline Derivatives. (n.d.). PMC - NIH. [Link]
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Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
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Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Qualitative UV-VIS Spectrophotometry Laboratory. (n.d.). La Salle University. [Link]
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On the analysis of substituent effects. Part 1. Hammett and related plots. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. (n.d.). PMC - PubMed Central. [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]
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Safety Operating Guide
2-Methoxy-4-methylaniline Hydrochloride: Proper Disposal & Handling Procedures
[1]
Executive Summary & Immediate Directives
Do not dispose of 2-Methoxy-4-methylaniline hydrochloride down the drain. This compound is a carcinogenic aromatic amine salt . Its hydrochloride form significantly increases water solubility compared to the free base, creating an elevated risk of rapid aquatic contamination and bioavailability.
-
Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
-
RCRA Waste Code: U052 (Corresponds to the parent compound, p-Cresidine).
-
Incompatibility: Strictly segregate from strong oxidizing agents and strong bases.
Chemical Identity & Hazard Characterization
To properly dispose of this material, you must understand its physicochemical behavior. The hydrochloride salt dissociates in water, releasing the toxic p-cresidine moiety.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Also known as p-Cresidine HCl. |
| CAS Number | 19500-02-8 (Salt) / 120-71-8 (Parent) | Use parent CAS for most regulatory reporting (RCRA). |
| Molecular Formula | C₈H₁₁NO · HCl | Salt form is hygroscopic; keep containers tightly sealed. |
| Solubility | High (Water), Moderate (Alcohols) | High Risk: Spills on wet surfaces spread rapidly. |
| Key Hazards | Carcinogen (Cat 1B) , Acute Toxicity | Zero tolerance for aerosolization or skin contact. |
| Waste Stream | Organic Solid / Toxic Liquid | Do not mix with general trash or non-hazardous aqueous waste. |
The Mechanism of Risk
Aromatic amines like 2-Methoxy-4-methylaniline are bioactivated in the liver (via N-hydroxylation) to form DNA adducts, leading to bladder and liver cancers. The hydrochloride salt facilitates entry into the body via mucous membranes and broken skin more readily than the waxy free base. Therefore, disposal protocols must prioritize containment of dust and aqueous solutions.
Waste Segregation & Pre-Disposal Stabilization
Solid Waste (Powder/Crystals)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Must be labeled "Hazardous Waste - Carcinogenic Toxic Solid."
-
Stabilization: If the powder is fine and prone to static dispersion, dampen slightly with an inert high-boiling solvent (e.g., mineral oil) only if approved by your incinerator profile, to prevent dust generation. Otherwise, double-bagging is mandatory.
Liquid Waste (Mother Liquors/Stock Solutions)
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite). Mixing amines with hypochlorite generates chloramines, which are toxic and volatile.
-
pH Check: The HCl salt is acidic. If adding to a bulk organic waste drum, verify the drum's compatibility. It is safer to maintain a dedicated "Toxic Organics" satellite container for this specific stream.
Contaminated Debris (Gloves, Weigh Boats)
-
All disposables that touched the chemical are P-listed/U-listed equivalent waste . They cannot go into regular trash. They must be incinerated.[1]
Disposal Workflow Protocols
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision logic for segregating this compound waste streams.
Emergency Spill Response
Critically Important: Because this is a salt, a wet spill (solution) is more mobile than a dry spill.
Dry Spill (Powder)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator.
-
Contain: Cover the powder gently with wet paper towels (dampened with water) to prevent dust aerosolization. Do not dry sweep.
-
Clean: Scoop the damp towels and powder into a wide-mouth jar.
-
Wash: Clean the surface with soapy water (surfactant), then rinse. Collect all rinsate as hazardous waste.
Wet Spill (Solution)
-
Absorb: Use universal absorbent pads or vermiculite. Do not use combustible materials like sawdust if the solvent is flammable.
-
Deactivate (Surface Only): After bulk removal, wipe the surface with a mild surfactant solution.
-
Note: While oxidative destruction (e.g., Fenton's reagent) is chemically possible, it is not recommended for bench-level spills due to the risk of exothermic reactions and secondary toxic byproducts. Physical removal is the standard.
-
Figure 2: Immediate response workflow for spills. Priority is preventing aerosolization of powder and migration of liquids.
Regulatory & Compliance Documentation
When submitting this waste to your EHS department or waste contractor, ensure the Manifest includes:
-
Chemical Name: this compound.
-
Hazards: Carcinogen, Toxic, Irritant.
-
RCRA Code: U052 (This code technically applies to the commercial chemical product p-Cresidine, but best practice dictates applying it to the salt to ensure Tier 1 incineration handling).
-
California Waste Code (if applicable): 331 (Off-spec, aged, or surplus organics).
Storage Before Disposal
-
Store in a cool, dry, well-ventilated area .
-
Keep away from light (material may degrade/discolor, but toxicity remains).
-
Secondary Containment: Mandatory. Use a polypropylene tray to catch potential leaks.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8466, p-Cresidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
